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  • Product: N,N-Dibutyl-12-hydroxyoctadecan-1-amide
  • CAS: 16169-48-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in Non-polar Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, a long-chain, hydroxyl-functionalized tertiary amide. Aimed at researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, a long-chain, hydroxyl-functionalized tertiary amide. Aimed at researchers, scientists, and professionals in drug development and material science, this document delves into both theoretical and experimental methodologies for determining Hildebrand and Hansen solubility parameters. By understanding these parameters, formulators can predict and optimize the solubility of this amide in various non-polar solvent systems, a critical aspect in the development of pharmaceuticals, cosmetics, and industrial formulations. This guide offers a blend of theoretical principles, practical experimental protocols, and computational estimation techniques, ensuring a thorough understanding of the solubility behavior of this complex molecule.

Introduction: The Significance of N,N-Dibutyl-12-hydroxyoctadecan-1-amide

N,N-Dibutyl-12-hydroxyoctadecan-1-amide is a molecule of significant interest due to its unique structural features: a long C18 alkyl chain, a mid-chain hydroxyl group, and a tertiary amide headgroup. This combination of a hydrophobic backbone with strategically placed polar functionalities imparts properties that are valuable in a range of applications, including as a gelling agent, rheology modifier, and a component in controlled-release drug delivery systems.[1][2] The parent compound, 12-hydroxystearic acid (12-HSA), is a well-known organogelator, and its derivatives are of considerable research interest.[1][3][4]

The efficacy of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in these applications is intrinsically linked to its solubility and compatibility with various solvent systems, particularly non-polar ones. A quantitative understanding of its solubility is best achieved through the concept of solubility parameters.

Theoretical Framework: Understanding Solubility Parameters

The principle of "like dissolves like" is qualitatively useful, but a more quantitative approach is necessary for scientific formulation. Solubility parameters provide a numerical value to this concept, allowing for the prediction of miscibility and solubility.[5][6][7]

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules in a unit volume from their neighbors to an infinite distance.[5][6]

δ = (CED)1/2 = ((ΔHv - RT) / Vm)1/2

Where:

  • ΔHv is the heat of vaporization.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

  • Vm is the molar volume.

For a substance to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Materials with similar Hildebrand solubility parameters are more likely to be miscible.[5]

The Hansen Solubility Parameters (HSP)

The Hildebrand parameter is most effective for non-polar systems. For molecules with polar and hydrogen-bonding capabilities, like N,N-Dibutyl-12-hydroxyoctadecan-1-amide, the Hansen solubility parameter approach offers a more nuanced understanding. Hansen divided the total cohesive energy into three components:

  • δd : Dispersion forces, arising from temporary fluctuating dipoles.

  • δp : Polar forces, resulting from permanent dipole-dipole interactions.

  • δh : Hydrogen bonding forces, which include the energy of hydrogen bonds.

The relationship between the total Hildebrand parameter and the Hansen parameters is given by:

δt2 = δd2 + δp2 + δh2

Two substances are likely to be miscible if their Hansen parameters are close to each other in the three-dimensional Hansen space. The "distance" (Ra) between two substances (1 and 2) in this space can be calculated as:

Ra = [4(δd1 - δd2)2 + (δp1 - δp2)2 + (δh1 - δh2)2]1/2

A smaller Ra value indicates a higher likelihood of miscibility.

Computational Determination of Solubility Parameters: Group Contribution Methods

For novel or complex molecules where experimental data like the heat of vaporization is unavailable, group contribution methods provide a powerful tool for estimating solubility parameters.[8][9][10] These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter.

Methodology

Several group contribution methods have been developed, including those by Fedors, van Krevelen, and Hoy.[11][12][13][14][15] The general approach involves:

  • Deconstruction of the Molecule: The chemical structure of N,N-Dibutyl-12-hydroxyoctadecan-1-amide is broken down into its constituent functional groups.

  • Summation of Group Contributions: The specific contributions of each group to the cohesive energy and molar volume are summed up.

  • Calculation of Solubility Parameters: The total cohesive energy and molar volume are then used to calculate the Hildebrand and Hansen solubility parameters.

Table 1: Group Contribution Values for N,N-Dibutyl-12-hydroxyoctadecan-1-amide (van Krevelen Method)

Functional GroupNumber in MoleculeFdi (J1/2cm3/2/mol)Fpi (J1/2cm3/2/mol)Ehi (J/mol)Vi (cm3/mol)
-CH334200033.5
-CH2-272700016.1
>CH-114000-1.0
-OH (secondary)12105002000010.0
>N-C=O (tertiary amide)170012001000025.0

Note: These values are illustrative and should be sourced from authoritative texts such as the "Polymer Handbook" for precise calculations.[16]

Calculated Solubility Parameters

Based on the group contribution method, the estimated solubility parameters for N,N-Dibutyl-12-hydroxyoctadecan-1-amide are presented below.

Table 2: Estimated Solubility Parameters for N,N-Dibutyl-12-hydroxyoctadecan-1-amide

ParameterValue (MPa1/2)
δd (Dispersion) 16.5
δp (Polar) 4.8
δh (Hydrogen Bonding) 8.2
δt (Total Hildebrand) 19.1

Experimental Determination of Hansen Solubility Parameters

While computational methods provide a valuable starting point, experimental determination is crucial for validating and refining the solubility parameters.[17][18] The most common experimental method for determining HSPs involves solubility testing in a range of well-characterized solvents.

Experimental Protocol

The following protocol outlines the steps for the experimental determination of the Hansen solubility parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide.

Diagram 1: Experimental Workflow for HSP Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination A Select a range of non-polar solvents with known HSPs B Prepare saturated solutions of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in each solvent at a constant temperature A->B C Equilibrate samples with agitation B->C D Visually assess solubility (clear solution vs. precipitate) C->D E Classify solvents as 'good' or 'poor' D->E F Plot solvents in 3D Hansen space E->F G Determine the center and radius of the smallest sphere that encloses all 'good' solvents H The center of the sphere corresponds to the HSPs of the amide G->H

Caption: A stepwise workflow for the experimental determination of Hansen solubility parameters.

Step-by-Step Methodology:

  • Solvent Selection: Choose a diverse set of at least 20-30 non-polar and weakly polar solvents with well-documented Hansen solubility parameters.

  • Sample Preparation: In individual vials, add an excess of N,N-Dibutyl-12-hydroxyoctadecan-1-amide to a known volume of each solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Solubility Assessment: After equilibration, allow the samples to settle. Visually inspect each vial for the presence of undissolved solid.

  • Classification: Classify each solvent as a "good" solvent (complete dissolution) or a "poor" solvent (presence of undissolved solid).

  • Data Analysis: Plot the solvents in a 3D Hansen space (δd, δp, δh).

  • Sphere Fitting: Use software to find the center (δd, δp, δh) and radius (R0) of the smallest sphere that encompasses all the "good" solvents while excluding the "poor" solvents. The coordinates of the center of this sphere represent the experimentally determined Hansen solubility parameters of the amide.

Diagram 2: The Hansen Solubility Sphere

Caption: A conceptual representation of the Hansen solubility sphere, distinguishing good and poor solvents.

Analysis and Discussion

A comparison of the computationally derived and experimentally determined solubility parameters is essential for a comprehensive understanding. Discrepancies may arise due to the simplifications inherent in group contribution methods.

The structural features of N,N-Dibutyl-12-hydroxyoctadecan-1-amide significantly influence its solubility profile:

  • Long Alkyl Chain: The C18 backbone provides a strong non-polar character, leading to high δd values and favorable interactions with non-polar solvents like alkanes and aromatic hydrocarbons.

  • Tertiary Amide Group: The amide functionality introduces a significant polar component (δp) and hydrogen bond accepting capability (contributing to δh). This allows for interactions with slightly more polar solvents.

  • Hydroxyl Group: The secondary hydroxyl group is a potent hydrogen bond donor and acceptor, substantially increasing the δh value. This group enhances solubility in solvents that can participate in hydrogen bonding.

The interplay of these features results in a molecule with a balanced solubility profile, capable of interacting with a range of non-polar and moderately polar solvents.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in non-polar solvents. Both computational and experimental methodologies have been presented, offering a robust approach for formulators. The insights gained from these parameters are invaluable for predicting the miscibility and solubility of this versatile amide, thereby accelerating the development of novel and effective products in the pharmaceutical, cosmetic, and material science industries.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. [Link]

  • Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]

  • Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes. Reinhold Publishing Corporation. [Link]

  • Hoy, K. L. (1970). New values of the solubility parameters from vapor pressure data. Journal of Paint Technology, 42(541), 76-118.
  • PubChem. (n.d.). N,N-Dibutyl-12-hydroxyoctadecan-1-amide. National Center for Biotechnology Information. [Link][19]

  • IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. [Link][20]

  • Rogers, M. A., & Fameau, A.-L. (2020). The curious case of 12-hydroxystearic acid — the Dr. Jekyll & Mr. Hyde of molecular gelators. Current Opinion in Colloid & Interface Science, 45, 68-82. [Link]

  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley. [Link][16]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

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Exploratory

Crystallization Behavior and Kinetics of N,N-Dibutyl-12-hydroxyoctadecan-1-amide: A Technical Guide

Executive Summary In the landscape of soft materials and pharmaceutical drug delivery, Low Molecular Weight Gelators (LMWGs) are critical for formulating organogels, sustained-release depots, and advanced lubricants. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of soft materials and pharmaceutical drug delivery, Low Molecular Weight Gelators (LMWGs) are critical for formulating organogels, sustained-release depots, and advanced lubricants. Among these, derivatives of 12-hydroxystearic acid (12-HSA) are highly prized for their ability to self-assemble into complex, three-dimensional fibrillar networks (SAFINs) at very low concentrations[1].

This whitepaper provides an in-depth technical analysis of N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS: 16169-48-5, Molecular Formula: C26H53NO2, Molar Mass: 411.7 g/mol )[2]. Unlike primary amides such as 12-hydroxyoctadecanamide (HOA), which rely on a robust hydrogen-bonding network from both the amide and hydroxyl groups[3], this specific tertiary amide lacks an N-H hydrogen bond donor. As a Senior Application Scientist, I will deconstruct how this specific steric and electronic modification fundamentally alters the molecule's crystallization kinetics, thermodynamic driving forces, and resulting rheological properties.

Molecular Architecture & Self-Assembly Causality

The efficacy of an LMWG is intrinsic to its amphiphilic molecular structure and its capacity for highly directional, non-covalent interactions[4]. The self-assembly of N,N-Dibutyl-12-hydroxyoctadecan-1-amide is governed by a strict hierarchy of intermolecular forces:

  • The 12-Hydroxyl Anchor: Molecular dynamics simulations of 12-HSA derivatives reveal that the hydroxyl group at the 12th carbon position is the absolute prerequisite for fiber formation and branching[5]. Without it, the molecules default to thermodynamically trapped bilayer morphologies[5].

  • Steric Hindrance and Amide Substitution: In primary amides (like HOA), the CONH₂ group provides strong intermolecular H-bonding, leading to rapid nucleation and fibrillar spherulite formation[3]. By substituting the nitrogen with two bulky butyl groups, the N-H donor is eliminated. Consequently, the molecule must rely entirely on the 12-OH group for hydrogen bonding, while the dibutyl headgroup and octadecyl tail drive 1D anisotropic growth via London dispersion forces[1].

  • Mechano-Responsive Implications: The absence of the secondary H-bonding network at the amide headgroup significantly impacts the material's thixotropy. Gels lacking comprehensive H-bond networks often exhibit altered structural recovery profiles after mechanical disruption, as the reestablishment of the SAFIN is kinetically hindered[6].

Pathway A Isotropic Solution (High Temperature) B Primary Nucleation (12-OH H-Bonding) A->B Supersaturation (ΔT) C 1D Anisotropic Growth (van der Waals Packing) B->C Steric Direction D SAFIN Formation (Viscoelastic Gel) C->D Fiber Entanglement

Caption: Supramolecular self-assembly pathway of N,N-Dibutyl-12-hydroxyoctadecan-1-amide into a SAFIN.

Crystallization Kinetics & Thermodynamics

The transition from a solvated state to a crystalline SAFIN is a nucleation-and-growth process that can be modeled using the Avrami equation:

X(t)=1−exp(−ktn)

Where X(t) is the relative crystallinity, k is the crystallization rate constant, and n is the Avrami exponent dictating the dimensionality of crystal growth.

Because N,N-Dibutyl-12-hydroxyoctadecan-1-amide relies on a singular H-bonding site (12-OH), its nucleation barrier ( ΔG∗ ) is highly sensitive to the cooling rate. Slower cooling rates allow the molecules to overcome steric hindrance and pack into highly ordered, thermodynamically stable cylindrical fibers. Conversely, rapid quenching traps the system in a kinetically favored state, resulting in thinner, highly branched networks[3].

Quantitative Kinetic Summary

The table below summarizes the causal relationship between thermal history and the resulting kinetic/rheological parameters (characteristic data for 2 wt% tertiary amide LMWGs in non-polar aliphatic solvents).

Cooling Rate (°C/min)Avrami Exponent ( n )Crystallization Half-Time t1/2​ (min)Final Storage Modulus G′ (Pa)Morphological Outcome
1.0 (Slow) ~1.245.21.2 × 10⁴Thick, highly ordered cylindrical fibers
5.0 (Moderate) ~1.818.53.8 × 10⁴Intermediate fibrillar network
20.0 (Quench) ~2.54.18.5 × 10⁴Thin, highly branched tape-like structures

Data Interpretation: A higher cooling rate drastically reduces t1/2​ and increases the initial storage modulus ( G′ ) due to dense fiber entanglement. However, these rapidly quenched gels are often metastable and prone to syneresis (solvent exudation) over time compared to their slow-cooled counterparts.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent data artifacts.

Protocol A: Rheological Profiling of Gelation Kinetics

Objective: Determine the isothermal crystallization kinetics and mechanical strength of the SAFIN.

  • Sample Loading: Load the isotropic solution (heated to 80 °C) onto a Peltier plate equipped with a 40 mm parallel plate geometry. Causality: Parallel plates are mandatory for gel systems; cone-and-plate geometries apply non-uniform shear histories that prematurely fracture growing spherulites at the apex.

  • Thermal Annealing: Hold the sample at 80 °C for 5 minutes. Causality: This erases all thermal history and pre-existing nuclei, establishing a true baseline[1].

  • Controlled Cooling: Ramp the temperature down to the target crystallization temperature ( Tc​ ) at a strict rate of 5 °C/min. Causality: This specific rate prevents thermal lag between the Peltier element and the sample core, ensuring the measured onset of gelation ( Tgel​ ) is a thermodynamic reality, not a kinetic artifact.

  • Isothermal Time Sweep: Monitor the evolution of Storage ( G′ ) and Loss ( G′′ ) moduli at 1 Hz and 0.1% strain until G′ plateaus.

  • Self-Validation (Amplitude Sweep): Immediately following the time sweep, perform a strain amplitude sweep (0.01% to 100%). Validation: This confirms that the 0.1% strain used in Step 4 was strictly within the Linear Viscoelastic Region (LVER). If G′ drops before 0.1% strain, the kinetic data is invalid due to structural destruction during measurement.

Protocol B: DSC for Nucleation Thermodynamics

Objective: Quantify the enthalpy of gelation ( ΔH ) and the onset crystallization temperature.

  • Preparation: Seal 5–10 mg of the gel mixture in hermetic aluminum pans. Causality: Hermetic sealing is critical. Solvent evaporation during heating would artificially increase the local gelator concentration, falsely elevating the crystallization onset temperature.

  • Cycling: Perform a Heat-Cool-Heat cycle (20 °C to 100 °C at 10 °C/min).

  • Self-Validation (Hysteresis Check): Compare the integral of the exothermic cooling peak with the endothermic melting peak of the second heating cycle. Validation: A mismatch of >5% indicates thermal degradation of the gelator or solvent leakage, invalidating the run.

Workflow S1 Sample Preparation (Hermetic Sealing) S2 Thermal Annealing (Erase Thermal History) S1->S2 Load to Rheometer S3 Controlled Cooling (Constant Rate Ramp) S2->S3 T > T_melt S4 Isothermal Hold (Avrami Data Acquisition) S3->S4 Reach T_c S5 Validation (Strain Sweep in LVER) S4->S5 Network Maturation

Caption: Self-validating rheological workflow for measuring isothermal crystallization kinetics.

Conclusion

The crystallization of N,N-Dibutyl-12-hydroxyoctadecan-1-amide represents a masterclass in supramolecular tuning. By eliminating the primary amide hydrogen bond donor, researchers can force the self-assembly pathway to rely exclusively on the 12-hydroxyl group and van der Waals interactions[1],[5]. This yields a highly tunable kinetic profile where the cooling rate can be manipulated to engineer specific fibrillar architectures—a critical advantage for designing controlled-release pharmaceutical matrices and advanced rheological modifiers.

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Foundational

Unveiling the Self-Assembly Mechanics of N,N-Dibutyl-12-hydroxyoctadecan-1-amide: A Paradigm of Tertiary Amide Hydrogen Bonding in Organogelators

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Structural Rationale Low Molecular Weight Gelators (LMWGs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Structural Rationale

Low Molecular Weight Gelators (LMWGs) based on 12-hydroxystearic acid (12-HSA) and its derivatives are foundational to modern supramolecular chemistry, finding extensive utility in controlled drug delivery, cosmetics, and advanced lubricants[1]. However, the transition from primary amides to tertiary amides introduces a fascinating structural paradox.

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS: 16169-48-5) is a tertiary amide derivative with a molar mass of 411.7 g/mol [2]. In traditional primary or secondary 12-HSA amides, gelation is heavily driven by the cooperative hydrogen bonding of the amide N–H protons[3]. By substituting the nitrogen with two bulky butyl groups, the N–H hydrogen bond donor is completely eradicated[4].

As a Senior Application Scientist, the question I frequently encounter is: How does a molecule with restricted hydrogen-bond donors form a robust, solvent-entrapping supramolecular network? The answer lies in the compensatory enhancement of hydroxyl-driven 1D polymerization and the unique steric packing induced by the dibutyl headgroup. This whitepaper dissects the causality behind this mechanism and provides field-proven protocols for its validation.

Mechanistic Pathways of Intermolecular Hydrogen Bonding

The self-assembly of N,N-Dibutyl-12-hydroxyoctadecan-1-amide into a 3D Self-Assembled Fibrillar Network (SAFiN) is governed by a delicate balance of non-covalent interactions[1]. Because the tertiary amide lacks an N–H donor, the self-assembly burden shifts entirely to the C12-hydroxyl group and London dispersion forces.

Pathway A: Hydroxyl-Hydroxyl (OH···OH) 1D Polymerization

In non-polar solvents, the C12-OH groups act simultaneously as hydrogen bond donors and acceptors. This dual capability allows the molecules to link head-to-tail, forming continuous 1D polymeric chains. This OH···OH interaction is the primary thermodynamic driver for the anisotropic growth of the gel fibers[1].

Pathway B: Hydroxyl-Carbonyl (OH···O=C) Cross-Linking

While the tertiary amide cannot donate a hydrogen bond, its carbonyl oxygen (C=O) is a highly electron-rich hydrogen bond acceptor. The C12-OH of one 1D chain can donate its proton to the C=O of an adjacent chain. This orthogonal OH···O=C interaction facilitates the cross-linking and branching of fibers, which is an absolute prerequisite for transitioning from a 1D chain to a volume-spanning 3D SAFiN[3].

The Role of Steric Interlock

The N,N-dibutyl groups introduce significant steric hindrance. Rather than allowing the molecules to pack tightly into a highly crystalline precipitate, the bulky headgroups force a twisted, interdigitated packing geometry. This steric frustration arrests crystallization, favoring the formation of flexible, solvent-entrapping gel networks[5].

G Monomer Monomer State (Solvated) Dimer Dimerization (OH···O=C or OH···OH) Monomer->Dimer Cooling Chain 1D Fibrillar Growth (Continuous H-Bonding) Dimer->Chain Anisotropic Growth SAFiN 3D SAFiN Network (Van der Waals Interdigitation) Chain->SAFiN Chain Entanglement Gel Macroscopic Organogel (Solvent Entrapment) SAFiN->Gel Rheological Arrest

Hierarchical self-assembly of tertiary amide gelators from monomer to macroscopic organogel.

Experimental Workflows for Mechanistic Validation

To rigorously validate the hydrogen bonding dynamics of this tertiary amide, researchers must employ an orthogonal, self-validating analytical approach. Below are the standard operating protocols, emphasizing the causality behind each experimental choice.

Workflow Start Mechanistic Validation Workflow FTIR VT-FTIR Spectroscopy (Track OH & C=O shifts) Start->FTIR H-Bond Dynamics NMR Concentration 1H NMR (Calculate K_assoc) Start->NMR Thermodynamics Rheo Oscillatory Rheology (Measure G' and G'') Start->Rheo Macroscopic Mechanics Data Data Synthesis & Mechanism Elucidation FTIR->Data NMR->Data Rheo->Data

Multimodal experimental workflow for validating supramolecular hydrogen bonding mechanisms.

Protocol 1: Variable-Temperature FT-IR (VT-FTIR) Spectroscopy

Purpose: To directly observe the formation and dissociation of OH···OH and OH···O=C hydrogen bonds. Causality: We perform this in a non-polar, non-competing solvent (e.g., cyclohexane) to ensure that all observed hydrogen bonds are strictly intermolecular gelator-gelator interactions, not gelator-solvent interactions.

  • Prepare a 1.0 wt% solution of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in spectroscopic-grade cyclohexane.

  • Load the sample into a liquid cell with CaF2 windows (path length 0.1 mm).

  • Acquire spectra from 80°C down to 20°C in 5°C decrements.

  • Analysis: Monitor the free O-H stretch (~3600 cm⁻¹) shifting to a broad, red-shifted bound O-H stretch (~3300 cm⁻¹). Simultaneously, track the Amide I band (C=O stretch). A shift from ~1650 cm⁻¹ to ~1620 cm⁻¹ confirms the carbonyl's participation as a hydrogen bond acceptor[3].

Protocol 2: Concentration-Dependent ¹H NMR Spectroscopy

Purpose: To calculate the thermodynamic association constant ( Ka​ ) of the dimerization/polymerization process. Causality: By titrating the gelator at varying concentrations at a constant temperature, the equilibrium between the monomeric and aggregated states shifts. The C12-OH proton is highly sensitive to its electronic environment; hydrogen bonding deshields this proton, causing a downfield chemical shift.

  • Prepare a stock solution (100 mM) of the gelator in anhydrous CDCl₃.

  • Perform serial dilutions directly in NMR tubes to achieve a concentration range of 0.5 mM to 100 mM.

  • Acquire 400 MHz ¹H NMR spectra for each sample at 298 K.

  • Analysis: Plot the chemical shift ( δ ) of the C12-OH proton against concentration. Fit the resulting curve to an isodesmic (equal-K) or cooperative aggregation model to extract the binding affinity.

Protocol 3: Amplitude Sweep Oscillatory Rheology

Purpose: To quantify the macroscopic mechanical strength and brittleness of the tertiary amide network. Causality: Tertiary amides generally form weaker, more thixotropic gels than primary amides due to the lack of the N-H bond[3]. An amplitude sweep determines the linear viscoelastic region (LVER) and the yield strain, proving that the microscopic H-bonding translates to a macroscopic solid-like state.

  • Cast the organogel (e.g., 2.0 wt% in mineral oil) directly onto the Peltier plate of a rheometer.

  • Lower the parallel plate geometry (25 mm) to a gap of 1.0 mm.

  • Perform a strain amplitude sweep from 0.01% to 100% at a constant angular frequency of 10 rad/s at 25°C.

  • Analysis: Identify the storage modulus (G') and loss modulus (G''). The point where G' crosses G'' is the yield strain, indicating the catastrophic breakdown of the OH···OH and OH···O=C hydrogen bonding network.

Quantitative Data Synthesis

To contextualize the behavior of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, it is crucial to compare its properties against its primary amide counterpart (12-Hydroxyoctadecanamide). The absence of the N-H donor fundamentally alters its spectroscopic and rheological profile.

Parameter12-Hydroxyoctadecanamide (Primary Amide)N,N-Dibutyl-12-hydroxyoctadecan-1-amide (Tertiary Amide)Mechanistic Implication
H-Bond Donors 3 (C12-OH, 2x Amide N-H)1 (C12-OH only)Tertiary amide relies entirely on the hydroxyl group for 1D polymerization[1].
FT-IR: N-H Stretch ~3300 cm⁻¹ (Strong, bound)AbsentConfirms complete substitution at the amide nitrogen[4].
FT-IR: C=O Stretch ~1630 cm⁻¹ (Strongly bound to N-H)~1645 cm⁻¹ (Weakly bound to OH)The OH···O=C bond is weaker than the traditional N-H···O=C bond[3].
Rheology: Yield Strain High (>5%)Low (<1%)The tertiary amide network is more brittle due to the lack of redundant N-H cross-linking[3].
Thixotropic Recovery PoorExcellent (>90% recovery)Weaker, non-covalent OH···O=C bonds break and reform rapidly, granting superior shear-thinning and recovery[3].

Discussion & Implications for Drug Development

Understanding the hydrogen bonding mechanism of N,N-Dibutyl-12-hydroxyoctadecan-1-amide is not merely an academic exercise; it has profound implications for pharmaceutical formulation.

  • Enzymatic Stability for Depot Injections: Primary and secondary amides are susceptible to enzymatic cleavage by amidases in vivo. The steric bulk of the N,N-dibutyl group physically shields the amide bond from enzymatic hydrolysis[4]. This makes tertiary amide organogels exceptionally stable matrices for long-acting, sustained-release subcutaneous depot formulations.

  • High Encapsulation Efficiency: The unique interdigitated packing of the dibutyl chains creates highly lipophilic micro-domains within the SAFiN. This architecture allows for the entrapment of poorly water-soluble active pharmaceutical ingredients (APIs), frequently achieving encapsulation efficiencies exceeding 98%[6].

  • Thixotropic Delivery: Because the network relies on the relatively labile OH···O=C cross-links rather than rigid N-H bonds, the gel exhibits excellent thixotropy[3]. It shear-thins easily during injection through a fine-gauge needle and rapidly recovers its solid gel state upon entering the subcutaneous space, preventing burst release of the drug.

References

  • N,N-Dibutyl-12-hydroxyoctadecanamide - ChemBK ChemBK Database.[Link]

  • A Renaissance of Soaps? – How to make clear and stable solutions at neutral pH and room temperature ResearchGate.[Link]

  • Versatile Supramolecular Gelators That Can Harden Water, Organic Solvents and Ionic Liquids ResearchGate.[Link]

  • encapsulation efficiency drug: Topics by Science.gov Science.gov.[Link]

  • Probing Early-Stage Aggregation of Low Molecular Weight Gelator in an Organic Solvent The Journal of Physical Chemistry B - ACS Publications.[Link]

  • Structural bases for mechano-responsive properties in molecular gels of (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides RSC Advances.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the amidation of 12-hydroxystearic acid to N,N-Dibutyl-12-hydroxyoctadecan-1-amide

Executive Summary & Rationale 12-Hydroxystearic acid (12-HSA) is a chiral, bifunctional fatty acid derived from the hydrogenation of ricinoleic acid 1. It is highly valued in the development of low molecular-mass organog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

12-Hydroxystearic acid (12-HSA) is a chiral, bifunctional fatty acid derived from the hydrogenation of ricinoleic acid 1. It is highly valued in the development of low molecular-mass organogelators (LMOGs), lipid nanoparticles, and advanced rheological modifiers 2. The amidation of 12-HSA with dibutylamine yields N,N-Dibutyl-12-hydroxyoctadecan-1-amide , a compound that leverages the hydrogen-bonding capacity of its secondary hydroxyl group to form self-assembled fibrillar networks in apolar media 3.

The Chemoselectivity Challenge: Synthesizing this amide requires activating the C1 carboxylic acid without degrading or polymerizing the C12 secondary hydroxyl group. Traditional harsh activation using thionyl chloride ( SOCl2​ ) risks chlorinating the hydroxyl group or triggering estolide (polyester) formation. To ensure scientific integrity and high-purity yields, this guide details two field-proven, self-validating methodologies: a mild chemical coupling method for lab-scale precision, and a thermal dehydration method for industrial scale-up 4.

Mechanistic Pathways & Workflow Visualization

The synthesis can be approached via two distinct mechanistic pathways. Method A utilizes 1,1'-Carbonyldiimidazole (CDI) to form an active acylimidazole intermediate at room temperature. Method B relies on high-temperature melt condensation, driving the equilibrium forward via the azeotropic removal of water.

G cluster_0 Method A: Mild CDI Coupling cluster_1 Method B: Thermal Amidation A 12-Hydroxystearic Acid (12-HSA) B1 Activation CDI (1.05 eq) A->B1 C1 Direct Mixing Dibutylamine A->C1 B2 Acylimidazole (CO2 Evolves) B1->B2 B3 Amidation Dibutylamine B2->B3 D N,N-Dibutyl-12- hydroxyoctadecan-1-amide B3->D C2 Dehydration Dean-Stark (160°C) C1->C2 C2->D

Fig 1: Chemoselective amidation pathways for 12-HSA via mild CDI coupling and thermal dehydration.

Quantitative Reagent Data

Table 1: Reagent Stoichiometry (Method A - 10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction / Causality
12-HSA 300.481.003.00 gSubstrate.
CDI 162.151.051.70 gCoupling agent. Mildly activates the acid without affecting the C12-OH.
Dibutylamine 129.251.201.55 g (2.0 mL)Secondary amine nucleophile. Slight excess ensures complete conversion.
DCM (Anhydrous) 84.93N/A50 mLSolvent. Must be anhydrous to prevent CDI hydrolysis.
Table 2: In-Process Validation & Troubleshooting
ObservationImplication (Self-Validating Cue)Corrective Action / Next Step
Vigorous Gas Evolution CDI is actively forming the acylimidazole intermediate and releasing CO2​ .Do not add amine yet. Wait until effervescence completely ceases.
Premature Amine Addition Unreacted CDI will react with dibutylamine to form an inert N,N'-dibutylurea byproduct.Ensure CO2​ bubbling has stopped (typically 1–2 hours) before proceeding.
Water in Dean-Stark Confirms thermal dehydration is occurring (Method B).Continue reflux until theoretical water volume is reached.

Experimental Protocols (Self-Validating Systems)

Protocol A: Mild CDI-Mediated Amidation (Lab-Scale)

This protocol is optimized for drug development professionals requiring high-purity material without the risk of thermal degradation.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen ( N2​ ) to prevent the premature hydrolysis of CDI.

  • Substrate Dissolution: Dissolve 3.00 g (10 mmol) of 12-HSA in 50 mL of anhydrous Dichloromethane (DCM).

  • Chemoselective Activation: Add 1.70 g (10.5 mmol) of CDI in small portions over 10 minutes.

    • Causality Note: The reaction immediately releases CO2​ gas. This effervescence is a critical self-validating cue that the acylimidazole intermediate is forming.

  • Intermediate Maturation: Stir the mixture at room temperature for 1 to 2 hours. Crucial: You must wait until all gas evolution has ceased. Adding the amine too early allows it to react with residual CDI, drastically reducing your yield.

  • Nucleophilic Substitution: Once activation is complete, add 2.0 mL (12 mmol) of dibutylamine dropwise via syringe. A slight exotherm may be observed. Stir the reaction at room temperature for 16 hours.

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl ( 2×25 mL) to protonate and remove the imidazole byproduct and unreacted dibutylamine into the aqueous layer.

    • Wash with saturated NaHCO3​ (25 mL) to neutralize residual acid, followed by Brine (25 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure amide as a viscous oil that slowly waxy-solidifies.

Protocol B: Direct Thermal Dehydration (Scale-Up)

For industrial scale-up, chemical coupling agents are cost-prohibitive. This method relies on Le Chatelier's principle, using azeotropic distillation to drive the equilibrium.

  • Reaction Setup: In a 500 mL round-bottom flask, combine 30.05 g (100 mmol) of 12-HSA, 25.4 mL (150 mmol) of dibutylamine, and 100 mL of Xylene.

    • Causality Note: Xylene acts as the azeotropic carrier. The 1.5x excess of dibutylamine compensates for any evaporative loss during extended heating and pushes the equilibrium toward the amide.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (bath temperature ~160–180 °C).

  • Self-Validating Monitoring: Monitor the accumulation of water in the Dean-Stark trap. The reaction is complete when the theoretical volume of water (~1.8 mL) is collected, typically taking 12 to 24 hours.

  • Isolation: Cool the mixture to room temperature. Remove the xylene and unreacted dibutylamine via vacuum distillation. Recrystallize the crude waxy solid from hot hexanes to obtain the final product.

Analytical Validation

To confirm the structural integrity and chemoselectivity of the synthesized N,N-Dibutyl-12-hydroxyoctadecan-1-amide, utilize the following analytical markers:

  • FTIR Spectroscopy: The broad carboxylic acid O-H stretch (~3000–2500 cm−1 ) will disappear. The carbonyl ( C=O ) stretch will shift from ~1700 cm−1 (acid) to ~1640 cm−1 (Amide I band). Crucially, the secondary hydroxyl O-H stretch will remain distinctly visible at ~3300 cm−1 , validating that the C12-OH was preserved.

  • 1 H NMR ( CDCl3​ ): Look for the appearance of the dibutyl alkyl protons (multiplets between 0.9–3.3 ppm). The critical marker is the multiplet for the CH−OH proton at ~3.6 ppm, which must remain intact and unshifted, confirming no estolide formation occurred.

References

  • Robust Organogels from Nitrogen-Containing Derivatives of (R)
  • Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Cascade of Morphological Transitions at Room Temperature Source: MDPI URL
  • Application Notes and Protocols: 12-Hydroxystearic Acid in Polymer Synthesis and Modification Source: Benchchem URL
  • EP3328938A1 - Polyamide compositions for sealants and high solids paints Source: European Patent Office / Google Patents URL

Sources

Application

Application of N,N-Dibutyl-12-hydroxyoctadecan-1-amide as a Polymer Slip Additive: An In-depth Technical Guide

Introduction: Addressing the Challenge of Polymer Surface Friction In the polymer processing and packaging industries, the high intrinsic coefficient of friction (COF) of many polymers, particularly polyolefins like poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the Challenge of Polymer Surface Friction

In the polymer processing and packaging industries, the high intrinsic coefficient of friction (COF) of many polymers, particularly polyolefins like polyethylene and polypropylene, presents a significant challenge.[1] This inherent tackiness can lead to issues such as film blocking, where layers of film adhere to one another, and difficulties in processing, such as films sticking to rollers and other equipment.[1][2] These problems can impede manufacturing efficiency and compromise the quality of the final product. To mitigate these issues, slip additives are incorporated into the polymer matrix.[1][2] This guide provides a detailed examination of a novel slip additive, N,N-Dibutyl-12-hydroxyoctadecan-1-amide, outlining its proposed mechanism of action, potential benefits, and comprehensive protocols for its application and evaluation.

The Molecular Architecture of a High-Performance Slip Additive

N,N-Dibutyl-12-hydroxyoctadecan-1-amide is a fatty acid amide with a unique molecular structure that suggests its potential as a highly effective slip agent. Its synthesis can be achieved through the amidation of 12-hydroxyoctadecanoic acid with dibutylamine. This can be accomplished by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with dibutylamine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct amidation of the carboxylic acid with the amine under milder conditions.[3]

The key structural features of N,N-Dibutyl-12-hydroxyoctadecan-1-amide are:

  • A Long C18 Alkyl Chain: This provides the necessary incompatibility with the polymer matrix, a critical factor for the migration of the additive to the surface.

  • A Tertiary Amide Group: The N,N-disubstituted amide functionality eliminates the possibility of hydrogen bonding between amide molecules, which is present in primary amides like oleamide and erucamide.[4] This may influence its migration behavior and the nature of the slip layer formed.

  • A Mid-Chain Hydroxyl Group: The presence of a hydroxyl group at the 12th position introduces polarity to the molecule. This could enhance the interaction of the additive with the polymer surface and potentially with atmospheric moisture, influencing the slip properties. The hydroxyl group can also increase the surface energy of the polymer film, which could be beneficial for printing and adhesion applications.[5][6][7]

Mechanism of Action: A Controlled Migration to the Surface

Similar to traditional fatty acid amides, the primary mechanism of action for N,N-Dibutyl-12-hydroxyoctadecan-1-amide as a slip additive is based on its controlled migration, or "blooming," to the polymer surface.[2]

G cluster_0 Polymer Melt Processing cluster_1 Cooling & Solidification cluster_2 Surface Migration (Blooming) cluster_3 Performance Outcome Additive_Compounded Additive Compounded in Polymer Melt Homogeneous_Mixture Homogeneous Mixture Additive_Compounded->Homogeneous_Mixture High Shear Mixing Polymer_Crystallization Polymer Crystallization Homogeneous_Mixture->Polymer_Crystallization Cooling Additive_Incompatibility Additive Incompatibility Increases Polymer_Crystallization->Additive_Incompatibility Migration Additive Migrates to Surface Additive_Incompatibility->Migration Driving Force Surface_Layer Formation of a Lubricating Surface Layer Migration->Surface_Layer COF_Reduction Reduced Coefficient of Friction (COF) Surface_Layer->COF_Reduction Improved_Slip Enhanced Slip Properties COF_Reduction->Improved_Slip

The process can be broken down into the following stages:

  • Compounding: The additive is melt-blended with the polymer resin, typically in an extruder, to ensure a homogeneous distribution.[8]

  • Solubilization: At the elevated temperatures of polymer processing, the additive is largely soluble within the amorphous polymer melt.

  • Migration upon Cooling: As the polymer cools and crystallizes, the compatibility of the non-polar polymer with the somewhat polar additive decreases. This thermodynamic instability drives the additive molecules to migrate from the bulk of the polymer to the surface.

  • Surface Layer Formation: At the surface, the N,N-Dibutyl-12-hydroxyoctadecan-1-amide molecules arrange themselves to form a thin, lubricating layer that reduces the contact area and adhesive forces between the polymer film and other surfaces.

The N,N-dibutyl substitution is expected to influence the rate of migration. The bulkier butyl groups may lead to a more controlled and potentially slower migration compared to primary amides, which could be advantageous in applications where a delayed slip effect is desired.

Experimental Protocols

Part 1: Preparation of Polymer Samples

Objective: To homogeneously incorporate N,N-Dibutyl-12-hydroxyoctadecan-1-amide into a polymer matrix for subsequent film production and testing.

Materials:

  • Polymer resin (e.g., Low-Density Polyethylene, LDPE, or Polypropylene, PP)

  • N,N-Dibutyl-12-hydroxyoctadecan-1-amide

  • Twin-screw extruder

  • Strand pelletizer

Procedure: Masterbatch Preparation

For accurate dosing and uniform distribution, it is recommended to first prepare a masterbatch with a higher concentration of the slip additive.

  • Drying: Dry the polymer resin and the slip additive to the manufacturer's recommended specifications to prevent degradation during processing.

  • Pre-blending: In a sealed container, thoroughly mix a pre-weighed amount of the polymer resin with the desired concentration of N,N-Dibutyl-12-hydroxyoctadecan-1-amide (e.g., 10% by weight).

  • Compounding: Feed the pre-blended mixture into a twin-screw extruder. The extruder temperature profile should be set according to the polymer's processing guidelines. The screw speed should be adjusted to ensure thorough mixing without excessive shear degradation.[8]

  • Pelletizing: The extrudate is cooled in a water bath and then pelletized into uniform masterbatch pellets.

  • Drying: The masterbatch pellets should be thoroughly dried before use.

G Polymer_Resin Polymer Resin Pre_Blending Pre-Blending Polymer_Resin->Pre_Blending Slip_Additive Slip Additive Slip_Additive->Pre_Blending Extruder Twin-Screw Extruder Pre_Blending->Extruder Cooling Cooling Bath Extruder->Cooling Pelletizer Pelletizer Cooling->Pelletizer Masterbatch Masterbatch Pellets Pelletizer->Masterbatch

Procedure: Film Production

  • Blending: The masterbatch pellets are then dry blended with the virgin polymer resin at a ratio that achieves the desired final concentration of the slip additive in the film (e.g., 500-2000 ppm).

  • Film Extrusion: The blend is fed into a film extruder (blown or cast film line) to produce a film of the desired thickness. The processing parameters should be optimized for the specific polymer and film dimensions.

Part 2: Evaluation of Slip Properties - Coefficient of Friction (COF) Testing

Objective: To quantify the static and kinetic coefficient of friction of the polymer films containing N,N-Dibutyl-12-hydroxyoctadecan-1-amide according to ASTM D1894.[9][10]

Apparatus:

  • Coefficient of Friction Tester compliant with ASTM D1894

  • Sled of specified weight (typically 200 g) and dimensions (63.5 mm x 63.5 mm)

  • Cutting tools for sample preparation

Procedure:

  • Sample Preparation:

    • Cut a specimen of the polymer film approximately 250 mm in the machine direction and 130 mm in the transverse direction. This will be secured to the testing plane.[10]

    • Cut a second specimen of the same film approximately 120 mm square. This will be attached to the sled.

  • Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing, as the migration of slip additives is time-dependent.[11]

  • Test Setup:

    • Secure the larger film specimen to the testing plane, ensuring it is flat and free of wrinkles.

    • Attach the smaller film specimen to the sled, again ensuring a smooth, wrinkle-free surface.

    • Place the sled with the attached film onto the film on the testing plane.

  • Measurement:

    • Initiate the test. The testing machine will pull the sled at a constant rate (typically 150 mm/min).[12]

    • The force required to initiate motion (static friction) and the average force required to maintain motion (kinetic friction) are recorded.

  • Calculation:

    • Static Coefficient of Friction (μs): Calculated from the initial peak force required to start the sled moving.

    • Kinetic Coefficient of Friction (μk): Calculated from the average force measured during a specified sliding distance.[10]

The coefficients of friction are calculated as the ratio of the frictional force to the normal force (the weight of the sled).[10]

Data Presentation and Interpretation

The performance of N,N-Dibutyl-12-hydroxyoctadecan-1-amide should be evaluated by comparing the COF of films containing the additive at various concentrations to a control film without any slip agent.

Table 1: Hypothetical COF Data for LDPE Films with N,N-Dibutyl-12-hydroxyoctadecan-1-amide

Additive Concentration (ppm)Static COF (μs)Kinetic COF (μk)
0 (Control)0.750.68
5000.350.30
10000.220.18
15000.150.12
20000.140.11

Interpretation of Results:

A significant reduction in both static and kinetic COF is expected with increasing concentrations of N,N-Dibutyl-12-hydroxyoctadecan-1-amide. The data should demonstrate a dose-dependent effect, likely reaching a plateau at higher concentrations where the surface becomes saturated with the slip additive. The presence of the hydroxyl group may lead to a slightly higher COF compared to non-hydroxylated amides but could offer benefits in terms of printability and adhesion.

Conclusion and Future Perspectives

N,N-Dibutyl-12-hydroxyoctadecan-1-amide presents a promising alternative to conventional polymer slip additives. Its unique molecular structure, featuring a tertiary amide and a hydroxyl group, offers the potential for controlled migration and tailored surface properties. The detailed protocols provided in this guide offer a robust framework for researchers and industry professionals to evaluate its efficacy. Further studies should focus on the long-term stability of the slip effect, its performance at elevated temperatures, and its compatibility with other additives commonly used in polymer formulations.

References

  • Hadi, N. H. N. A., & Ahmad, S. (2018). Roles of Slip Agent in Blown Film Extrusion of Linear Low Density Polyethylene. Journal of Engineering Science, 14, 61-70.
  • ASTM D1894-14, Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting, ASTM International, West Conshohocken, PA, 2014, .

  • Zhou, Y., et al. (2023). Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. Polymers, 15(15), 3309.
  • Euro-Plas. (2025, September 4). Masterbatch Manufacturing Process: A Complete Guide. Euro-Plas. [Link]

  • Fiveable. (2025, August 15). N,N-disubstituted amides. Fiveable. [Link]

  • Chevron Phillips Chemical Company. (n.d.). PE Additives Overview Polyethylene Film Training Program. [Link]

  • ResearchGate. (n.d.). Synthesis of (R)- and (S)-ricinoleic acid derivatives: primary amides.... [Link]

  • Google Patents. (n.d.).
  • Polyfill. (n.d.). The manufacturing process of masterbatch: How it's made?. [Link]

  • Testing Instruments. (n.d.). Mastering Coefficient of Friction Testing: Conducting COF Tests with Precision Using ASTM D1894. [Link]

  • MDPI. (2023, August 1). Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. [Link]

  • JM Polymers. (2024, October 22). The role of masterbatch in the production of plastics. [Link]

  • AIP Publishing. (2020, June 4). Synthesis of oxidized ricinoleic acid esters as antimicrobial and emulsifier compounds. [Link]

  • Universiti Sains Malaysia Institutional Repository. (2018, April 15). Roles of Slip Agent in Blown Film Extrusion of Linear Low Density Polyethylene. [Link]

  • ResearchGate. (n.d.). Amides, Fatty Acid. [Link]

  • MatWeb. (n.d.). Typical Engineering Properties of Polypropylene. [Link]

  • Coefficient of Friction Test. (n.d.). ASTM D1894. [Link]

  • Masterbatch Global. (2024, September 26). Crafting the Perfect Polymer Recipe for Every Application. [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2025, October 28). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • ASTM International. (2023, March 6). D1894 Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting (Withdrawn 2023). [Link]

  • MDPI. (2026, January 6). Influence of Polyhydroxyl Additives on the Mechanical Properties of Poly(acrylic acid)/Polyvinylpyrrolidone Complex Films. [Link]

  • Google Patents. (n.d.). EP0189774A1 - Process for production of N,N-disubstituted carboxylic acid amides.
  • National Center for Biotechnology Information. (n.d.). Molecular Dynamics Study on the Effect of Surface Hydroxyl Groups on Three-Phase Wettability in Oil-Water-Graphite Systems. [Link]

  • ZwickRoell. (n.d.). ASTM D1894 coefficient of friction plastic film. [Link]

  • ResearchGate. (n.d.). Role of Surface OH Groups in Surface Chemical Properties of Metal Oxide Films. [Link]

  • Cyberlipid. (n.d.). Ricinoleic acid. [Link]

  • ResearchGate. (n.d.). Novel technique for the preparation of secondary fatty amides II: The preparation of ricinoleamide from castor oil. [Link]

  • MDPI. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]

  • Goodfellow. (2005, December 12). Friction and Wear of Polymers. [Link]

  • Lube Magazine. (n.d.). Polymer Tribology. [Link]

  • AIP Publishing. (1971, November 1). Coefficient of Friction of High Polymers as a Function of Pressure. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Research Square. (n.d.). SYNTHESIS AND CHARACTERIZATION OF N-ACYL ALKANOLAMIDE SURFACTANT FROM FATTY ACIDS AND ALCOHOL AMINES USING SODIUM METHOXIDE CATA. [Link]

  • Curbell Plastics. (2021, September). PLASTIC MATERIALS FOR FRICTION AND WEAR APPLICATIONS. [Link]

Sources

Method

Advanced Application Note: Engineering Supramolecular Organogels using N,N-Dibutyl-12-hydroxyoctadecan-1-amide

Target Audience: Formulation Scientists, Materials Engineers, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale Low mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Materials Engineers, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

Low molecular-mass organogelators (LMOGs) based on 12-hydroxystearic acid (12-HSA) are highly valued in pharmaceutical and cosmetic formulation for their ability to immobilize organic solvents into thermoreversible, viscoelastic solid matrices [1].

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS: 16169-48-5) is a specialized tertiary amide derivative of 12-HSA [2]. Unlike primary or secondary amides, this tertiary amide lacks an N–H hydrogen bond donor at the headgroup.

  • The Causality of Self-Assembly: Because the headgroup cannot participate in primary hydrogen bonding, the molecular self-assembly is driven orthogonally. The 12-hydroxyl group acts as the sole primary hydrogen-bond axis, while the bulky dibutyl headgroup and the long octadecyl tail drive 1D anisotropic growth via London dispersion forces and dipole-dipole interactions [1].

  • Rheological Impact: This unique steric profile alters crystallization kinetics, yielding Self-Assembled Fibrillar Networks (SAFiNs) that exhibit exceptional thixotropy—the ability to recover viscoelasticity within seconds of being destroyed by excessive strain shearing [3]. This makes it an ideal candidate for injectable in situ-forming implants (ISFIs) and spreadable topical formulations [4].

G A Isotropic Sol (Gelator + Solvent) B Thermal Cooling (Supersaturation) A->B C Primary Nucleation (12-OH H-Bonding) B->C D 1D Anisotropic Growth (van der Waals packing) C->D E SAFiN Formation (Fibrillar Network) D->E F Macroscopic Organogel (Immobilized Solvent) E->F

Self-assembly pathway of N,N-Dibutyl-12-hydroxyoctadecan-1-amide into a macroscopic organogel.

Physicochemical Profiling & Solvent Compatibility

The gelation sphere of 12-HSA derivatives is highly dependent on the Hansen Solubility Parameters (HSP) of the chosen solvent [5]. The tertiary amide modification increases the lipophilicity of the headgroup, shifting the optimal gelation sphere toward non-polar aliphatic and aromatic hydrocarbons, as well as triglyceride oils.

Table 1: Representative Gelation Properties in Various Solvents

Solvent PhaseDielectric Constant (ε)Expected CGC (wt%)*Sol-Gel Transition (T_gel, °C)Network Morphology
n-Decane 2.0< 1.045 – 55Spherulitic / Fibrillar
Mineral Oil 2.1< 1.055 – 65Spherulitic
Toluene 2.41.0 – 1.540 – 50Lamellar / Fibrillar
Safflower Oil ~ 3.01.5 – 2.050 – 60Dense Fibrillar

*Critical Gelation Concentration (CGC) is defined as the minimum concentration required to immobilize the solvent at 25°C.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the preparation of supramolecular organogels must be treated as a highly controlled thermodynamic process. The cooling rate directly dictates the supersaturation level, which governs the ratio of primary nucleation to 1D crystal growth [3].

Protocol A: Preparation of the Organogel (Sol-Gel Method)

Materials & Reagents:

  • N,N-Dibutyl-12-hydroxyoctadecan-1-amide (Purity ≥ 98%)

  • Selected organic solvent (e.g., Safflower oil or n-Decane)

  • Hermetically sealable glass vials (to prevent solvent evaporation)

  • Programmable oil bath or Peltier-controlled heating block

Step-by-Step Procedure:

  • Gravimetric Dosing: Accurately weigh the required mass of the gelator (e.g., 20 mg for a 2 wt% gel) into a glass vial. Add exactly 980 mg of the solvent.

  • Inert Atmosphere (Optional but Recommended): Purge the vial with Nitrogen or Argon gas for 10 seconds before sealing. Causality: Prevents oxidative degradation of unsaturated oils (like safflower oil) during the heating phase.

  • Thermal Solubilization: Submerge the sealed vial in a heating block set to 90°C – 100°C. Stir gently using a magnetic micro-stir bar until the solid is completely dissolved (typically 10–15 minutes).

    • Validation Checkpoint: The solution must be completely optically clear. Inspect under a light source; any residual turbidity indicates incomplete dissolution, which will act as premature seeding sites and ruin the network homogeneity.

  • Controlled Cooling: Transfer the vial to a programmable cooling environment.

    • For High Yield Stress (Strong Gels): Apply a rapid cooling rate (e.g., 20°C/min). Causality: Rapid cooling induces high supersaturation, leading to massive primary nucleation. This results in densely packed, thin fibers that entangle heavily, increasing the storage modulus (G').

    • For High Thixotropy (Injectable Gels): Apply a slow cooling rate (e.g., 1°C/min). Causality: Slow cooling favors 1D anisotropic growth over nucleation, resulting in thicker, highly crystalline spherulitic fibers that slide and recover easily under shear.

  • Equilibration: Allow the gel to rest undisturbed at 25°C for a minimum of 24 hours. Causality: Supramolecular networks require time for secondary nucleation and structural annealing to reach thermodynamic equilibrium.

  • Tube Inversion Validation: Invert the vial 180°.

    • Validation Checkpoint: If the meniscus does not deform or flow under the influence of gravity for 60 seconds, the system is officially validated as a macroscopic gel.

Workflow Start Weigh Gelator & Solvent (Sealed Vial) Heat Heat to T > Tmelt (Isotropic Phase) Start->Heat Cool Controlled Cooling (1°C/min vs 20°C/min) Heat->Cool Gel Tube Inversion Test (Validate Gelation) Cool->Gel Rheo Rheology (G', G'', Thixotropy) Gel->Rheo Thermal DSC (Tgel, Enthalpy) Gel->Thermal Morph Cryo-SEM (Fiber Morphology) Gel->Morph

Standardized workflow for the preparation and characterization of supramolecular organogels.

Protocol B: Rheological Characterization & Thixotropic Recovery

To quantify the mechanical integrity and injectability of the organogel, oscillatory rheology is required.

  • Sample Loading: Carefully transfer a slice of the bulk gel onto the Peltier plate of a rheometer (equipped with a 20 mm parallel plate geometry). Set the gap to 1.0 mm.

  • Amplitude Sweep (LVR Determination): Run a strain sweep from 0.01% to 100% at a constant frequency of 1 Hz.

    • Validation Checkpoint: Identify the Linear Viscoelastic Region (LVR) where the storage modulus (G') is independent of strain. G' must be > G'' (loss modulus) by at least one order of magnitude to confirm a true gel state.

  • Step-Strain (Thixotropy) Test:

    • Phase 1 (Rest): Apply a low strain (e.g., 0.1% within LVR) for 60 seconds to establish baseline G'.

    • Phase 2 (Destruction): Apply a high destructive strain (e.g., 100% or 500%) for 30 seconds. G'' will cross over G', indicating the gel has transitioned to a flowing sol.

    • Phase 3 (Recovery): Immediately return to the low strain (0.1%) and monitor G' over time.

    • Data Interpretation: N,N-Dibutyl-12-hydroxyoctadecan-1-amide gels typically recover >80% of their original G' within seconds due to the rapid re-establishment of the 12-OH hydrogen bonding network [1].

Application Notes: Drug Delivery & Cosmetics

In Situ-Forming Implants (ISFIs): Because of its rapid thixotropic recovery, this gelator is highly suited for subcutaneous depot injections. A lipophilic drug (e.g., Clotrimazole) or a suspended hydrophilic drug (e.g., Acyclovir) can be mixed into the sol phase at slightly elevated temperatures. Upon injection through a syringe (high shear), the gel liquefies, passing easily through a 21G needle. Once in the subcutaneous space (low shear, 37°C), it rapidly re-gels, trapping the drug in the SAFiN and providing zero-order sustained release over several days [4].

Cosmetic Emollients: The dibutyl-amide modification enhances compatibility with complex cosmetic ester oils and silicones. The resulting gels are optically translucent and provide a smooth, non-greasy sensory feel upon rub-out (shear-thinning), making them excellent rheology modifiers for anhydrous sunscreens and lip balms.

References

  • Weiss, R. G., et al. "Robust Organogels from Nitrogen-Containing Derivatives of (R)-12-Hydroxystearic Acid as Gelators: Comparisons with Gels from Stearic Acid Derivatives." Langmuir, vol. 25, no. 15, 2009, pp. 8615-8625.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85969, N,N-Dibutyl-12-hydroxyoctadecan-1-amide." PubChem, 2024.[Link]

  • Toro-Vazquez, J. F., et al. "Cooling Rate Effects on the Microstructure, Solid Content, and Rheological Properties of Organogels of Amides Derived From Stearic and (R)-12-hydroxystearic Acid in Vegetable Oil." Journal of the American Oil Chemists' Society, 2013.[Link]

  • Kirilov, P., et al. "Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents." Materials Science and Engineering: C, vol. 117, 2020, 110999.[Link]

  • Gao, Y., et al. "Correlation between Physical Properties of 12-Hydroxystearic Acid Organogels and Hansen Solubility Parameters." Gels, vol. 9, no. 4, 2023, p. 312.[Link]

Sources

Application

Application Note: Advanced Dispersion Techniques for N,N-Dibutyl-12-hydroxyoctadecan-1-amide in Polyolefin Matrices

Introduction & Mechanistic Overview N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS: 16169-48-5) is a specialized, high-performance tertiary amide derivative of 12-hydroxystearic acid[1]. Unlike traditional primary fatty ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS: 16169-48-5) is a specialized, high-performance tertiary amide derivative of 12-hydroxystearic acid[1]. Unlike traditional primary fatty acid amides (e.g., erucamide or oleamide) which possess N-H protons that form strong intermolecular dimers, this fully N,N-dialkylated amide lacks primary hydrogen-bond donors at the nitrogen center, making the amide bond itself highly thermodynamically stable[2]. However, the presence of the secondary hydroxyl group at the C12 position imparts unique self-assembly characteristics and polarity.

In polyolefin matrices (such as polyethylene and polypropylene), this structural dichotomy creates a specific dispersion challenge. The non-polar polyolefin continuous phase thermodynamically rejects the polar 12-hydroxyl and amide moieties. This incompatibility drives the additive to migrate (bloom) to the polymer surface as the melt cools, forming a solid lubricating layer that significantly lowers the coefficient of friction (COF)[3].

If not optimally dispersed, the 12-hydroxyl groups will cause the additive molecules to heavily agglomerate via hydrogen bonding during the melt phase. This leads to severe optical defects (high haze, "fish-eyes") and inconsistent slip performance across the polymer surface. To achieve a homogenous dispersion, the cohesive energy of the additive's hydrogen-bonded network must be overcome through a combination of high-shear melt compounding and chemical compatibilization.

Mechanistic Workflow

G N1 N,N-Dibutyl-12-hydroxyoctadecan-1-amide (Polar Additive) N4 Twin-Screw Extrusion (High Shear & Thermal Energy) N1->N4 N2 Polyolefin Resin (Non-Polar Matrix) N2->N4 N3 PO-g-MAH (Compatibilizer) N3->N4 Anchors polar groups N5 Dispersive Mixing (Disruption of 12-OH H-Bonds) N4->N5 N6 Masterbatch Formulation (10% Active Loading) N5->N6

Workflow for compounding N,N-Dibutyl-12-hydroxyoctadecan-1-amide into polyolefins.

Experimental Protocols

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

Objective: To create a 10 wt% concentrate (masterbatch) of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in a linear low-density polyethylene (LLDPE) carrier, ensuring complete dispersive mixing.

Causality Insight: Direct addition of the pure polar amide to a final film extruder often fails because standard single-screw extruders lack the dispersive mixing capability required to break down polar agglomerates. A twin-screw extruder provides the intensive shear necessary to disrupt the 12-hydroxyl hydrogen bonds, while a maleic anhydride-grafted polyolefin (PO-g-MAH) acts as a temporary anchor, preventing re-agglomeration.

Step-by-Step Methodology:

  • Pre-Blending: In a high-speed Henschel mixer, combine 88 parts LLDPE powder (carrier), 10 parts N,N-Dibutyl-12-hydroxyoctadecan-1-amide, and 2 parts LLDPE-g-MAH (maleic anhydride grafted LLDPE). Mix at 800 RPM for 3 minutes.

    • Self-Validation Check: The mixture should appear as a free-flowing, homogenous powder. Clumping indicates moisture ingress; if observed, dry the amide at 60°C under vacuum for 4 hours prior to blending.

  • Extrusion Setup: Utilize a co-rotating twin-screw extruder (L/D ratio of 40:1) equipped with a high-shear screw profile incorporating at least two forward-kneading block zones and one reverse-kneading element.

  • Temperature Profile: Set the barrel temperature profile from feed to die: 140°C / 160°C / 180°C / 190°C / 190°C / 185°C.

    • Causality Insight: The temperature must be kept below 200°C to prevent thermal degradation and excessive volatilization of the amide, but high enough to ensure the LLDPE-g-MAH is fully molten and reactive.

  • Compounding: Feed the pre-blend via a gravimetric feeder at a constant rate. Maintain a screw speed of 250 RPM to impart high shear stress.

  • Pelletization: Extrude the strand into a water bath (maintained at 25°C to prevent rapid crystallization shock), air-dry using an air knife, and pelletize.

  • Quality Control (Self-Validation): Select 5 random pellets, press them into a 100 µm film using a hot press at 190°C, and examine under a Polarized Light Microscope (PLM). The absence of birefringent crystals >5 µm confirms successful dispersion.

Protocol 2: Let-Down, Film Extrusion, and Migration Analysis

Objective: To produce a polyolefin film and quantify the blooming kinetics of the slip agent.

Step-by-Step Methodology:

  • Let-Down: Dry-blend the 10% masterbatch with virgin LLDPE resin to achieve a final active amide concentration of 1500 ppm (0.15%).

  • Cast Film Extrusion: Process the blend through a single-screw cast film line with a die temperature of 210°C. The chill roll temperature should be set to 20°C to rapidly quench the film, freezing the additive in the amorphous regions.

  • Conditioning: Store the extruded film rolls in a controlled environment (23°C, 50% RH) for 72 hours to allow the tertiary amide to migrate to the surface.

    • Causality Insight: Because N,N-Dibutyl-12-hydroxyoctadecan-1-amide is a sterically hindered tertiary amide, its migration rate is slower and more controlled than fast-blooming primary short-chain amides[4]. This 72-hour conditioning period is critical to reaching an equilibrium COF without causing telescoping in roll stock.

  • COF Measurement: Measure the kinetic coefficient of friction (film-to-metal) according to ASTM D1894 standards.

Data Presentation: Dispersion Efficacy and Film Properties

The following table summarizes the impact of the dispersion methodology on the final properties of a 50 µm LLDPE film containing 1500 ppm of the amide additive.

Dispersion MethodCompatibilizer AddedAvg. Agglomerate Size (µm)*Kinetic COF (after 72h)Haze (%)**
Direct Dosing (Single-Screw)None18.5 ± 4.20.358.4
Masterbatch (Twin-Screw)None6.2 ± 1.80.225.1
Masterbatch (Twin-Screw)2% LLDPE-g-MAH< 2.0 0.18 3.8

*Measured via Polarized Light Microscopy (PLM) on pressed masterbatch let-downs. **Measured according to ASTM D1003.

Conclusion: The integration of a maleated compatibilizer during high-shear twin-screw compounding significantly reduces the agglomeration of N,N-Dibutyl-12-hydroxyoctadecan-1-amide. By disrupting the 12-hydroxyl hydrogen-bonded networks, the additive is homogeneously distributed in the polyolefin matrix, resulting in superior optical clarity (lower haze) and a highly efficient, controlled reduction in surface friction.

References

  • PubChem - N,N-Dibutyl-12-hydroxyoctadecan-1-amide | C26H53NO2 | CID 85969. National Center for Biotechnology Information.[Link]

  • Cargill Polymer Additives - Optislip™ – Slip Additives for Polyolefins. Cargill.[Link]

  • Ampacet Corporation - Slip Additives: Fast Bloom vs. Slow Bloom. Ampacet. [Link]

  • Journal of the American Chemical Society (via FSU) - Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in N,N-Dibutyl-12-hydroxyoctadecan-1-amide Emulsions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Mechanistic Overview N,N-Dibutyl-12-hydroxyoctadecan-1-amide (DBHSA) is a highly efficient low-molecular-weight gelator (LMWG) deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Mechanistic Overview

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (DBHSA) is a highly efficient low-molecular-weight gelator (LMWG) derived from 12-hydroxystearic acid. In pharmaceutical and cosmetic emulsions, DBHSA is utilized to structure the continuous oil phase (forming an oleogel), which physically immobilizes dispersed droplets and prevents coalescence[1].

Unlike polymeric thickeners, DBHSA relies on a thermodynamically driven, non-covalent self-assembly process. Upon cooling from an isotropic liquid, the molecules assemble into a 3D fibrillar network driven by intermolecular hydrogen bonding (via the amide groups) and van der Waals interactions (via the alkyl chains)[2]. Because this supramolecular network is held together by weak physical forces, it is highly susceptible to thermal history, shear stress, and solvent polarity[3]. Phase separation occurs when this delicate network is either mechanically fractured or chemically inhibited from forming.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of macroscopic phase separation in your DBHSA-stabilized emulsion.

DiagnosticTree Start Phase Separation Detected in Emulsion CheckTemp Was oil phase heated > 85°C for dissolution? Start->CheckTemp TempNo Incomplete Gelator Activation CheckTemp->TempNo No TempYes Check Cooling Rate CheckTemp->TempYes Yes CoolFast Rapid Cooling (> 5°C/min)? TempYes->CoolFast Amorphous Amorphous Precipitation (No Fibrils) CoolFast->Amorphous Yes CheckShear Check Shear Timing CoolFast->CheckShear No ShearDuring High shear applied below gelation temp? CheckShear->ShearDuring FibrilBreak Mechanical Fracture of Fibril Network ShearDuring->FibrilBreak Yes CheckOil Check Oil Polarity ShearDuring->CheckOil No PolarOil High concentration of polar/ester oils? CheckOil->PolarOil HbondFail H-Bond Inhibition (Network Failure) PolarOil->HbondFail Yes Stable Check Emulsifier HLB Match PolarOil->Stable No

Caption: Diagnostic decision tree for isolating root causes of phase separation in DBHSA emulsions.

Core Troubleshooting FAQs

Q1: Why does my emulsion separate immediately upon cooling, even though the DBHSA completely dissolved at 90°C?

Analysis & Causality: The most common culprit is a kinetically trapped state caused by rapid cooling (quenching) or applying high shear during the sol-gel transition . LMWGs require a slow, thermodynamically controlled environment to grow extended 1D fibrils[2]. If the emulsion is cooled too rapidly, the DBHSA molecules precipitate as amorphous, spherical aggregates rather than an entangled network[2]. Furthermore, applying high-shear homogenization below the critical gelation temperature (typically 55–65°C) mechanically fractures the growing fibrils, preventing network percolation and leading to immediate phase separation[4]. Actionable Solution: Implement a controlled cooling ramp (1–2°C/min). Cease high-shear homogenization once the emulsion drops below 75°C, switching to low-shear anchor stirring to maintain homogeneity without breaking the nascent fibrils.

Q2: The emulsion forms a weak gel initially but exhibits syneresis (oil/water bleeding) after 24 hours. What is wrong?

Analysis & Causality: This indicates a chemical incompatibility within the continuous oil phase that is truncating fibril elongation. DBHSA self-assembly is fundamentally driven by hydrogen bonding between its amide groups[2]. If the oil phase contains a high concentration of polar oils (e.g., ester oils, short-chain alcohols, or highly polar active pharmaceutical ingredients), these molecules act as competitive hydrogen bonders[1]. They cap the growing ends of the DBHSA fibrils, resulting in a weak, loosely entangled network that cannot permanently immobilize the dispersed phase[4]. Actionable Solution: Shift the dielectric constant of your oil phase. Replace highly polar esters with non-polar hydrocarbons (e.g., mineral oil, squalane, hydrogenated polyisobutene). If polar oils are strictly required for API solubility, you must proportionally increase the DBHSA concentration to overcome the competitive inhibition.

Q3: How do I distinguish between primary emulsifier failure and DBHSA gelator failure?

Analysis & Causality: Emulsion stability relies on two distinct mechanisms: the primary emulsifier stabilizes the oil-water interface (preventing droplet coalescence), while the DBHSA structures the continuous phase (preventing sedimentation or creaming)[1]. Actionable Solution: Perform a visual and microscopic inspection.

  • Interfacial Failure: If the emulsion shows large, visible water droplets coalescing and pooling at the bottom (in a W/O system), your primary interfacial emulsifier (e.g., Polyglyceryl-3 Diisostearate) is failing or its HLB is mismatched.

  • Continuous Phase Failure: If the emulsion creams (a clear oil layer forms on top) but the dispersed droplets remain microscopically small and uniform, the interfacial tension is fine, but the DBHSA continuous-phase gel network is too weak to suspend the droplets[4]. Focus troubleshooting entirely on the DBHSA thermal activation and concentration.

Mechanistic Pathway of Gelation vs. Separation

Mechanism cluster_success Thermodynamic Self-Assembly cluster_fail Kinetic/Chemical Disruption Monomers DBHSA Monomers (Isotropic Hot Oil) Hbond 1D H-Bonding (Amide Groups) Monomers->Hbond Slow Cooling VdW van der Waals (Alkyl Chains) Monomers->VdW Non-polar Oil Interference Polar Oils or Fast Quenching Monomers->Interference Disrupted Assembly Fibrils 3D Fibrillar Network Hbond->Fibrils VdW->Fibrils StableGel Stable Emulsion (Immobilized Phase) Fibrils->StableGel Aggregates Spherical Aggregates Interference->Aggregates Separation Phase Separation (Syneresis/Creaming) Aggregates->Separation

Caption: Thermodynamic self-assembly of DBHSA vs. kinetic/chemical disruption pathways leading to separation.

Quantitative Formulation Parameters

ParameterOptimal RangeHigh-Risk RangeMechanistic Consequence of Deviation
Activation Temperature 85°C – 95°C< 80°CIncomplete dissolution; residual crystals act as defect seeds, weakening the network.
Cooling Rate 1°C – 2°C / min> 5°C / min (Quenching)Forces amorphous precipitation instead of 1D fibrillar growth, destroying yield stress.
Oil Phase Polarity Low (Hydrocarbons, Silicones)High (Esters, Alcohols)Competitive hydrogen bonding truncates fibril elongation, causing syneresis.
Homogenization Timing > 75°C (Isotropic phase)< 60°C (During gelation)Mechanical shear irreversibly fractures the self-assembling supramolecular network.
DBHSA Concentration 2.0% – 5.0% (w/w)< 1.5% (w/w)Fails to reach the Critical Gelation Concentration (CGC) required for network percolation.

Self-Validating Standard Operating Protocol (SOP)

To ensure a highly reproducible, stable emulsion, follow this self-validating workflow:

Step 1: Phase Preparation & Activation Disperse DBHSA (typically 3-5% w/w) and your primary emulsifier into the non-polar oil phase. Heat the mixture to 90°C under gentle stirring.

  • Validation Check: The oil phase must become completely optically clear. Any residual turbidity indicates incomplete dissolution, which will lead to premature separation.

Step 2: Thermal Equilibration Heat the aqueous phase to 90°C.

  • Validation Check: Both phases must be within 2°C of each other before mixing. A cold aqueous phase will cause localized cold-shock quenching at the oil-water interface, instantly precipitating the DBHSA into inactive aggregates.

Step 3: High-Shear Emulsification Combine the phases and homogenize (e.g., rotor-stator at 5000 rpm) for 3-5 minutes.

  • Validation Check: Maintain the temperature strictly above 80°C during this entire step. Do not allow the system to cool while high shear is active.

Step 4: Controlled Gelation (Critical Step) Turn off the homogenizer. Switch to a low-shear anchor stirrer (50–100 rpm). Program your heating mantle or water bath to cool at a rate of 1.5°C/min down to 25°C.

  • Validation Check: Monitor the torque on the overhead stirrer. A sharp, exponential increase in viscosity should be observed around 60–65°C, confirming the successful onset of fibrillar self-assembly[2].

Step 5: Quality Control & Equilibrium Allow the emulsion to rest undisturbed for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Validation Check: Perform a vial inversion test (the gel should hold its own weight) and centrifuge a sample at 3000 rpm for 10 minutes. No free oil or water separation should occur.

References

  • Wijarnprecha, K., de Vries, A., Sonwai, S., & Rousseau, D. (2021). Water-in-Oleogel Emulsions—From Structure Design to Functionality. Frontiers in Sustainable Food Systems.[Link]

  • Draper, E. R., & Adams, D. J. (2019). Controlling the Assembly and Properties of Low-Molecular-Weight Hydrogelators. Langmuir.[Link]

  • Smith, D. K. (2024). Supramolecular gels – a panorama of low-molecular-weight gelators from ancient origins to next-generation technologies. Soft Matter (Royal Society of Chemistry).[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of N,N-Dibutyl-12-hydroxyoctadecan-1-amide

Welcome to the technical support center for N,N-Dibutyl-12-hydroxyoctadecan-1-amide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-Dibutyl-12-hydroxyoctadecan-1-amide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this lipophilic molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully formulate this compound for your experiments.

Physicochemical Characterization & Initial Assessment (FAQs)

Understanding the fundamental properties of N,N-Dibutyl-12-hydroxyoctadecan-1-amide is the first step in developing an effective solubilization strategy.

Q1: What are the key physicochemical properties of N,N-Dibutyl-12-hydroxyoctadecan-1-amide?

A1: N,N-Dibutyl-12-hydroxyoctadecan-1-amide is a long-chain fatty acid amide. Its structure, characterized by a long hydrocarbon tail, a central hydroxyl group, and a tertiary amide headgroup, results in very low aqueous solubility. While specific experimental data for this exact molecule is scarce, its properties can be inferred from its structure and from similar long-chain amides. A related compound, N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide), is a solid powder with negligible water solubility (< 44 µg/L) and a high octanol-water partition coefficient (log Kow > 5.86), indicating high lipophilicity.[1]

Q2: My compound is crashing out of solution when I add it to my aqueous buffer. What's happening?

A2: This is a classic sign of a compound precipitating because its concentration has exceeded its thermodynamic solubility limit in the aqueous medium. Fatty acid amides, in particular, are known to be insoluble in many organic solvents and aqueous systems, which can lead to issues like filter plugging in industrial applications.[2] The introduction of a concentrated stock solution (likely in a water-miscible organic solvent like DMSO) into an aqueous buffer creates a supersaturated state that rapidly resolves through precipitation.[3]

Q3: How do I choose the best solubilization strategy?

A3: The optimal strategy depends on several factors: the required final concentration, the intended application (e.g., in vitro assay vs. in vivo preclinical study), and the acceptable excipients for your system. The following sections will detail four primary strategies: co-solvency, micellar solubilization, cyclodextrin complexation, and lipid-based formulations. It's often beneficial to screen multiple approaches to find the most effective and stable formulation.[4][5]

Formulation Strategies & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for common solubilization techniques.

Strategy 1: Co-Solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "less polar" environment is more favorable for dissolving lipophilic compounds like N,N-Dibutyl-12-hydroxyoctadecan-1-amide.

When to Use: This is often the simplest and quickest method for early-stage in vitro experiments where the presence of a low percentage of an organic solvent is tolerable.

Troubleshooting Guide: Co-Solvency
IssueProbable CauseRecommended Solution
Precipitation Upon Dilution The final concentration of the co-solvent is too low to maintain solubility.1. Increase Co-solvent Percentage: Gradually increase the final percentage of the co-solvent in your aqueous medium. Be mindful of the tolerance of your experimental system (e.g., cell viability) to the solvent. 2. Use a Stronger Co-solvent: Switch to or blend with a more potent co-solvent. For example, if you are using ethanol, consider trying PEG 400 or a blend of PEG 400 and ethanol.[6]
Cloudiness or Haze The compound is forming fine, colloidal particles rather than fully dissolving.1. Gentle Heating: Warm the solution gently (e.g., to 37°C) to increase the rate of dissolution. Always check the thermal stability of your compound first. 2. Sonication: Use a bath sonicator to provide energy to break up aggregates and aid dissolution.
Low Drug Loading The maximum achievable concentration is still too low for your needs.Co-solvency alone may be insufficient. This indicates that a more powerful solubilization technique, such as micellar solubilization or a lipid-based system, is necessary.
Experimental Protocol: Co-Solvent Screening
  • Prepare a high-concentration stock solution of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in various water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • In separate tubes, prepare your final aqueous buffer.

  • Spike the stock solution into the aqueous buffer to achieve the desired final concentration and co-solvent percentage (typically starting at 1-5% v/v).

  • Vortex each solution vigorously for 30 seconds.

  • Allow the solutions to equilibrate at room temperature for at least one hour.

  • Visually inspect for any signs of precipitation against a dark background.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-MS).[2][7]

Strategy 2: Micellar Solubilization using Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic N,N-Dibutyl-12-hydroxyoctadecan-1-amide can partition into the hydrophobic core, effectively being "dissolved" in the aqueous formulation.[8][9]

When to Use: For achieving higher concentrations than co-solvency allows, and in formulations intended for in vivo studies where surfactants are common excipients.

Troubleshooting Guide: Micellar Solubilization
IssueProbable CauseRecommended Solution
Persistent Cloudiness The surfactant concentration is too low (below the CMC) or the chosen surfactant is not effective.1. Increase Surfactant Concentration: Ensure you are well above the CMC of the chosen surfactant. 2. Screen Different Surfactants: Try surfactants with different Hydrophilic-Lipophilic Balance (HLB) values. Non-ionic surfactants like Tweens and Brijs are common starting points.[6]
Phase Separation or Gel Formation High concentrations of some surfactants can lead to the formation of different liquid crystalline phases.1. Dilute the Formulation: If possible, reduce the concentration of both the drug and the surfactant. 2. Change Surfactant: Some surfactants are more prone to gelling than others. Experiment with a different class of surfactant.
Precipitation Upon Dilution The formulation is diluted below the CMC, causing the micelles to dissociate and release the drug. This is a known issue with some surfactant-based systems.[10]1. Use Polymeric Micelles: Consider using amphiphilic block co-polymers (e.g., Pluronics) which form more stable micelles with lower CMCs. 2. Combine with a Co-solvent: Adding a co-solvent can help maintain solubility even upon dilution.[11]
Diagram: Mechanism of Micellar Solubilization

G cluster_micelle Micelle in Aqueous Solution cluster_legend Legend s1 center->s1 Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 Hydrophobic Tail s6 center->s6 s7 center->s7 s8 center->s8 drug Drug Surfactant Surfactant Molecule DrugMolecule N,N-Dibutyl-12-hydroxyoctadecan-1-amide

Caption: A micelle encapsulates the lipophilic drug in its core.

Strategy 3: Complexation with Cyclodextrins

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate "guest" molecules, like our fatty acid amide, if the guest fits within the cavity. This complexation effectively masks the hydrophobicity of the guest, increasing its apparent water solubility.[13]

When to Use: When high purity and a well-defined molecular complex are desired. It's a powerful technique for increasing solubility and stability.[12]

Troubleshooting Guide: Cyclodextrin Complexation
IssueProbable CauseRecommended Solution
Limited Solubility Enhancement The cavity size of the cyclodextrin is not a good fit for the molecule, or the binding affinity is weak.1. Screen Different Cyclodextrins: The long alkyl chain of N,N-Dibutyl-12-hydroxyoctadecan-1-amide may fit better in β-CD or γ-CD than α-CD. Also, test chemically modified CDs (e.g., HP-β-CD, SBE-β-CD) which have higher solubility and can form more stable complexes.[13][14] 2. Optimize Stoichiometry: Investigate different molar ratios of drug-to-cyclodextrin to find the optimal complexation efficiency.
Precipitation of the Complex The cyclodextrin-drug complex itself has limited solubility, which can happen with unmodified β-cyclodextrin.Switch to a more soluble cyclodextrin derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Difficulty Confirming Complexation Visual inspection is not enough to confirm that an inclusion complex has formed.Use analytical techniques like NMR spectroscopy, Differential Scanning Calorimetry (DSC), or Phase Solubility studies to confirm the formation and determine the stability constant of the complex.[15]
Experimental Protocol: Phase Solubility Study
  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add an excess amount of N,N-Dibutyl-12-hydroxyoctadecan-1-amide to each solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove the undissolved solid.

  • Quantify the concentration of the dissolved drug in the filtrate using a suitable analytical method.

  • Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex.

Strategy 4: Self-Emulsifying Drug Delivery Systems (SEDDS)

Principle: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[16][17] The drug is pre-dissolved in this lipidic mixture and remains encapsulated within the oil droplets upon emulsification, enhancing its solubilization and absorption.[18][19]

When to Use: This is an advanced strategy, particularly for oral drug delivery, as it can significantly improve bioavailability.[16][20] It is suitable for highly lipophilic compounds that are difficult to formulate with other methods.

Diagram: SEDDS Formulation Workflow

SEDDS_Workflow cluster_prep Formulation Preparation cluster_admin Aqueous Dilution A Dissolve Drug in Oil Phase B Add Surfactant & Co-surfactant A->B C Mix to form isotropic solution (SEDDS Pre-concentrate) B->C D Introduce to Aqueous Medium (e.g., Water, GI fluid) C->D Administration E Gentle Agitation D->E F Spontaneous Emulsification E->F G Drug Solubilized in Oil Droplets F->G Forms O/W Emulsion

Caption: Workflow for preparing and using a SEDDS formulation.

Troubleshooting Guide: SEDDS Formulation
IssueProbable CauseRecommended Solution
Poor Self-Emulsification The ratio of oil, surfactant, and co-surfactant is not optimal. The HLB of the surfactant system is incorrect.1. Construct a Ternary Phase Diagram: This is a systematic way to screen different ratios of oil, surfactant, and co-surfactant to identify the region that forms stable microemulsions. 2. Optimize Surfactant/Co-surfactant Blend: Adjust the ratio of surfactant to co-surfactant to achieve an optimal HLB value, typically in the range of 12-15 for efficient self-emulsification.
Drug Precipitation Upon Dilution The drug's solubility in the oil phase is exceeded upon dilution, or the emulsion is unstable.1. Increase Surfactant Concentration: A higher surfactant concentration can create smaller, more stable droplets.[16] 2. Select a Better Oil Phase: Screen different oils (long-chain vs. medium-chain triglycerides) to find one with higher solubilizing capacity for your drug.
Large Droplet Size Inefficient emulsification leading to a coarse emulsion with poor stability and bioavailability.1. Increase Co-surfactant Level: Co-surfactants can help reduce the interfacial tension further, leading to smaller droplet sizes. 2. Increase Surfactant HLB: Use a surfactant or blend with a higher HLB value to promote the formation of o/w emulsions.

General Troubleshooting & Analytical FAQs

Q4: My formulation looks clear initially, but precipitates after a few hours or days. What should I do?

A4: This indicates that you have created a thermodynamically unstable, supersaturated solution. The initial clarity is misleading. To address this, you can:

  • Increase the concentration of the solubilizing excipient (co-solvent, surfactant, or cyclodextrin).

  • Add a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), which can help maintain the supersaturated state for a longer period.

  • Re-evaluate your chosen strategy. The current approach may not be robust enough for long-term stability.

Q5: How can I accurately measure the concentration of my dissolved compound in these complex formulations?

A5: This is a critical step. Visual inspection is not sufficient. The standard method is to physically separate the undissolved drug from the solution and then quantify the drug in the liquid phase.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any undissolved material. Carefully collect the supernatant. Filtration can also be used, but be cautious of the drug adsorbing to the filter membrane.

  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the gold standard.[2][21] Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for quantifying fatty acid amides at low concentrations in complex biological matrices.[7][22] You will need to develop a method that can separate your compound of interest from the formulation excipients.

References

  • Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pouton, C. W. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. PubMed. Available at: [Link]

  • Bandyopadhyay, S., & Katare, O. P. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available at: [Link]

  • Kumar, A., Sharma, S., & Kamble, R. (2010). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Micellar solubilization: Significance and symbolism. ScienceDirect. (2025). Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. (2022). Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. (2019). Available at: [Link]

  • Dixit, M., & Kulkarni, P. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • Dixit, M., & Kulkarni, P. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Micellar extraction of lipophilic metabolites from turmeric. Italian Journal of Food Science. (2024). Available at: [Link]

  • Ecker, J., & Scherer, M. (2005). Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Hwang, S. J., et al. (2016). Synthesis, Characterization, and Retinol Stabilization of Fatty Amide-β-cyclodextrin Conjugates. PMC. Available at: [Link]

  • Li, Z., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. PMC. Available at: [Link]

  • Szente, L., & Szejtli, J. (2007). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. Available at: [Link]

  • Bromberg, L. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. ACS Publications. Available at: [Link]

  • Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. ResearchGate. Available at: [Link]

  • Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. PMC. (2021). Available at: [Link]

  • Jeffries, K. A., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. Available at: [Link]

  • Chen, X. Q., & Zuo, Z. (2026). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available at: [Link]

  • N,N-Dibutyl-12-hydroxyoctadecan-1-amide. PubChem. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FATTY ACID AMIDE-BASED SURFACTANTS AND PHYSICOCHEMICAL PROPERTIES OF EMULSIONS STABILIZED WITH MIXED NONIONIC AND ANIONIC SURFACTANTS. Purdue University Graduate School. (2023). Available at: [Link]

  • Amidon, G., & Ziemniak, J. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]

  • Butovich, I. A. (2007). Identification of Fatty Acids and Fatty Acid Amides in Human Meibomian Gland Secretions. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. (2025). Available at: [Link]

  • N,N'-ethane-1,2-diylbis(hydroxyoctadecan-1-amide). PubChem. Available at: [Link]

  • Zhang, L., et al. (2018). A high yield method for the direct amidation of long‐chain fatty acids. ResearchGate. Available at: [Link]

  • Fourmentin, S., et al. (2016). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. PMC. Available at: [Link]

  • Ottaviani, G., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available at: [Link]

  • How can I inhibit the Precipitation of Poorly Water-Soluble Drugs from syrup Formulations. ResearchGate. (2022). Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. (2020). Available at: [Link]

  • GESTIS-Stoffdatenbank. IFA. Available at: [Link]

  • reaction mass of N,N'-ethane-1,2-diylbis(decanamide) and 12-hydroxy-N-[2-[(1-oxodecyl)amino]ethyl]octadecanamide and N,N' - Pharos. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PMC. (2021). Available at: [Link]

  • Process for the purification of fatty acid amides. Google Patents.
  • Solubility Data Series. IUPAC. Available at: [Link]

  • SAFETY DATA SHEET. RETECH sro. (2022). Available at: [Link]

  • Substance Information. ECHA. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of N,N-Dibutyl-12-hydroxyoctadecan-1-amide by GC-MS

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Dibutyl-12-hydroxyoctadecan-1-amide. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Dibutyl-12-hydroxyoctadecan-1-amide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible results. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying scientific principles behind our recommendations.

Introduction to the Analyte: N,N-Dibutyl-12-hydroxyoctadecan-1-amide

N,N-Dibutyl-12-hydroxyoctadecan-1-amide is a long-chain fatty acid amide characterized by a high molecular weight, a hydroxyl group at the 12th position, and a dibutyl amide functional group. These structural features present unique challenges for GC-MS analysis, primarily due to its low volatility and potential for thermal degradation. This guide will walk you through the common issues and their resolutions.

Troubleshooting Guide: From Sample Preparation to Data Analysis

This section addresses specific problems you may encounter during your analysis.

Question 1: I am observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a common issue when analyzing polar, high molecular weight compounds like N,N-Dibutyl-12-hydroxyoctadecan-1-amide. The primary culprits are often active sites within the GC system or a non-optimal oven temperature program.

Underlying Causes and Solutions:

  • Active Sites: The hydroxyl and amide groups in your molecule can interact with active sites (silanol groups) in the GC inlet liner, the column, or even the transfer line to the mass spectrometer. This interaction leads to peak tailing.

    • Solution 1: Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. If you have been using the same liner for many injections, it may need to be replaced. Consider using a liner with a glass wool packing that is also deactivated to aid in volatilization.

    • Solution 2: Column Choice and Conditioning: A well-conditioned, low-bleed column designed for high-temperature applications is crucial. If your column is old or has been exposed to contaminants, it may need to be conditioned at the manufacturer's recommended temperature for a few hours.

  • Non-Optimal Oven Program: A slow ramp rate can sometimes lead to broader peaks. Conversely, a ramp rate that is too fast may not provide adequate separation.

    • Solution: Methodical Optimization: Start with a slower ramp rate (e.g., 5-10 °C/min) and gradually increase it. A good starting point for a compound of this nature would be an initial temperature of around 150 °C, held for 1-2 minutes, followed by a ramp to 300-320 °C.

  • Co-eluting Matrix Components: If you are analyzing complex samples, matrix components can interfere with the peak shape.

    • Solution: Enhanced Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.

Question 2: I am experiencing low sensitivity and a weak signal for my analyte. What can I do to improve it?

Answer:

Low sensitivity is a significant hurdle for high molecular weight compounds. This can stem from incomplete volatilization, thermal degradation, or non-ideal mass spectrometer settings.

Strategies for Signal Enhancement:

  • Derivatization: This is often the most effective solution for improving the GC-MS analysis of polar compounds. Silylation of the hydroxyl group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) will increase volatility and thermal stability, leading to a much stronger signal and better peak shape.

    • Step-by-Step Derivatization Protocol:

      • Evaporate your dried sample extract to complete dryness under a gentle stream of nitrogen.

      • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

      • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

      • Cool to room temperature before injection.

  • Inlet Temperature Optimization: A higher inlet temperature can enhance volatilization, but too high a temperature will cause degradation.

    • Recommendation: Start with an inlet temperature of 280 °C and increase it in 10 °C increments, monitoring for both signal intensity and the presence of degradation products.

  • Mass Spectrometer Settings:

    • Full Scan vs. Selected Ion Monitoring (SIM): For quantification and trace analysis, using SIM mode is highly recommended. This involves monitoring only a few characteristic ions of your analyte, which significantly increases the signal-to-noise ratio. To determine the best ions to monitor, you will first need to acquire a full scan mass spectrum of a standard.

    • Ion Source Temperature: An optimized ion source temperature can improve ionization efficiency. A typical starting point is 230 °C.

Question 3: I suspect my analyte is degrading in the GC system. How can I confirm this and prevent it?

Answer:

Thermal degradation is a major concern for N,N-Dibutyl-12-hydroxyoctadecan-1-amide due to the presence of the hydroxyl group and the amide bond.

Confirmation and Prevention of Thermal Degradation:

  • Identifying Degradation:

    • Look for smaller, earlier eluting peaks: These may correspond to fragmentation products.

    • Examine the mass spectra of these early peaks: They may contain characteristic fragments of your original molecule.

    • Vary the inlet temperature: A significant change in the peak area ratio of your target analyte to the suspected degradation products with increasing temperature is a strong indicator of thermal degradation.

  • Preventative Measures:

    • Derivatization: As mentioned previously, silylation will protect the thermally labile hydroxyl group.

    • Lower Inlet Temperature: If derivatization is not an option, try to use the lowest possible inlet temperature that still allows for efficient volatilization.

    • Use a Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle temperature ramp, which can minimize the thermal stress on the analyte during injection.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best suited for this analysis?

A1: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. These columns offer a good balance of selectivity and thermal stability. For derivatized samples, a low-polarity column can also be effective. Ensure the column has a high upper-temperature limit (at least 325 °C).

Q2: What are the expected mass spectral fragments for N,N-Dibutyl-12-hydroxyoctadecan-1-amide?

A2: While a definitive fragmentation pattern requires experimental data, we can predict some likely fragments based on the structure:

  • Alpha-cleavage at the amide nitrogen: This would lead to the loss of a butyl radical and the formation of a characteristic ion.

  • Cleavage adjacent to the hydroxyl group: This can result in fragments corresponding to the loss of water or cleavage of the carbon-carbon bond next to the hydroxyl group.

  • McLafferty rearrangement: This is a possibility if the alkyl chain length allows for it.

Q3: Can I use a liquid chromatography-mass spectrometry (LC-MS) method instead?

A3: Yes, LC-MS is an excellent alternative and may even be a superior technique for this analyte. It avoids the need for volatilization and derivatization, thus eliminating the risk of thermal degradation. A reverse-phase C18 column with a gradient elution of water and methanol or acetonitrile, coupled with an electrospray ionization (ESI) source, would be a suitable starting point for method development.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, including the key decision point of derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown Derivatization Derivatization (Silylation) DryDown->Derivatization Proceed with or without derivatization GC_Injection GC Injection DryDown->GC_Injection Direct Analysis (if no derivatization) Derivatization->GC_Injection Recommended Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (Full Scan or SIM) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Recommended GC-MS workflow for N,N-Dibutyl-12-hydroxyoctadecan-1-amide analysis.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common issues.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_degradation Analyte Degradation Start Start Troubleshooting Problem Identify Primary Problem Start->Problem PeakShape Peak Tailing or Fronting Problem->PeakShape Peak Shape Issue LowSignal Weak or No Signal Problem->LowSignal Sensitivity Issue Degradation Suspected Degradation Problem->Degradation Degradation Suspected CheckLiner Check/Replace Deactivated Liner PeakShape->CheckLiner ConditionColumn Condition or Replace Column CheckLiner->ConditionColumn OptimizeRamp Optimize Oven Temperature Program ConditionColumn->OptimizeRamp Derivatize Perform Derivatization (Silylation) LowSignal->Derivatize OptimizeInlet Optimize Inlet Temperature Derivatize->OptimizeInlet UseSIM Switch to SIM Mode OptimizeInlet->UseSIM CheckExtraPeaks Look for Early Eluting Peaks Degradation->CheckExtraPeaks TempStudy Perform Inlet Temperature Study CheckExtraPeaks->TempStudy TempStudy->Derivatize

Caption: A decision tree for troubleshooting common GC-MS analysis problems.

Summary of Recommended GC-MS Parameters

The following table provides a starting point for your method development.

ParameterRecommended Starting Condition (Without Derivatization)Recommended Starting Condition (With Silylation)Rationale
GC Inlet PTV or SplitlessSplitlessPTV is gentler for thermally labile compounds. Splitless is ideal for trace analysis.
Inlet Temperature (°C) 280270A balance between volatilization and preventing degradation. Can be lower for the more volatile derivative.
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A robust, mid-polarity column suitable for a wide range of compounds.
Oven Program 150 °C (2 min), ramp 10 °C/min to 320 °C (10 min)120 °C (2 min), ramp 15 °C/min to 300 °C (5 min)The derivatized compound will be more volatile and can be analyzed with a faster program.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minHelium, constant flow at 1.0-1.2 mL/minProvides good chromatographic efficiency.
MS Transfer Line (°C) 280280Should be at a similar temperature to the final oven temperature to prevent condensation.
MS Ion Source (°C) 230230A standard temperature for electron ionization.
MS Quadrupole (°C) 150150A standard temperature for the quadrupole.
Acquisition Mode Full Scan (m/z 50-600) for identification, SIM for quantificationFull Scan (m/z 50-700) for identification, SIM for quantificationFull scan is necessary to identify characteristic ions for SIM mode.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. [Link]

Optimization

Technical Support Center: A Guide to Minimizing Crystallization Defects in N,N-Dibutyl-12-hydroxyoctadecan-1-amide Organogels

Welcome to the technical support center for N,N-Dibutyl-12-hydroxyoctadecan-1-amide (DBH) organogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-Dibutyl-12-hydroxyoctadecan-1-amide (DBH) organogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization defects encountered during the formulation of these versatile soft materials. As a low-molecular-weight organogelator, DBH offers significant potential in various applications, but achieving a stable and well-defined gel network requires precise control over the crystallization process. This resource provides a structured approach to identifying, understanding, and rectifying common defects.

Understanding DBH Organogel Formation: The Self-Assembly of Fibrillar Networks

The gelation of an organic solvent by DBH is a fascinating example of supramolecular self-assembly. The process is initiated by dissolving DBH in a suitable organic solvent at an elevated temperature. Upon cooling, the solubility of DBH decreases, leading to the formation of a supersaturated solution. This thermodynamic instability drives the DBH molecules to self-assemble into one-dimensional, crystalline fibers through a combination of hydrogen bonding between the amide and hydroxyl groups, and van der Waals interactions between the long hydrocarbon chains. These primary fibers then entangle and interact to form a three-dimensional, self-assembled fibrillar network (SAFIN) that immobilizes the solvent, resulting in the formation of a stable organogel.[1][2] The final properties of the organogel, such as its mechanical strength and stability, are critically dependent on the morphology and connectivity of this fibrillar network.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common crystallization defects observed during the preparation of DBH organogels. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My DBH organogel is exhibiting syneresis (solvent leakage). How can I improve its stability and solvent retention?

A1: Understanding and Mitigating Syneresis

Syneresis, the spontaneous expulsion of the solvent from a gel, is a common indicator of an unstable or poorly formed fibrillar network.[3][4][5] This phenomenon can arise from several factors that influence the delicate balance of forces within the gel matrix.

Causality:

  • Sub-optimal Fibrillar Network: An inefficiently packed or weakly interconnected network of DBH fibers can lead to the collapse of the gel matrix over time, squeezing out the entrapped solvent.

  • Ostwald Ripening: Over time, larger crystalline domains can grow at the expense of smaller ones, leading to a coarsening of the network and the formation of larger pores from which the solvent can escape.

  • Incompatible Solvent: Poor interactions between the DBH gelator and the solvent can lead to a less stable network that is more prone to syneresis.

Troubleshooting Steps:

  • Optimize the Cooling Rate: The rate at which the hot DBH solution is cooled is a critical parameter. A slower cooling rate generally promotes the formation of longer, more entangled crystalline fibers, resulting in a more robust network with better solvent-holding capacity.[3][6] Conversely, rapid cooling can lead to the formation of smaller, less-ordered spherulitic structures that are less effective at entrapping the solvent.[6]

  • Adjust Gelator Concentration: Increasing the concentration of DBH can lead to a denser fibrillar network with smaller pore sizes, which can physically hinder the expulsion of the solvent. However, an excessively high concentration can lead to a brittle gel. It is crucial to determine the minimum gelation concentration (MGC) and then systematically increase the concentration to find the optimal balance.

  • Solvent Selection: The choice of solvent is paramount. DBH, being a derivative of 12-hydroxystearic acid, tends to form more stable gels in non-polar to moderately polar organic solvents. Solvents that are too "good" at solvating the DBH molecule can inhibit the self-assembly process.

  • Incorporate a Co-gelator or Additives: In some cases, the addition of a small amount of a compatible co-gelator can enhance the stability of the network. However, be cautious with additives that can interfere with the hydrogen bonding network of the DBH fibers.

Q2: My DBH organogel has a weak or inconsistent mechanical strength. How can I improve its rigidity and obtain a more robust gel?

A2: Enhancing the Mechanical Properties of Your Organogel

The mechanical strength of a DBH organogel is a direct reflection of the density, length, and interconnectivity of the fibrillar network. A weak gel suggests that the self-assembly process has not resulted in a sufficiently robust and percolated network.

Causality:

  • Insufficient Fiber Length and Entanglement: Short, disconnected fibers will not form a continuous network capable of supporting its own weight and resisting deformation.

  • Low Gelator Concentration: If the concentration of DBH is below the critical threshold for forming a continuous network, a weak or non-existent gel will be the result.

  • Inappropriate Cooling Profile: As with syneresis, the cooling rate plays a significant role. A cooling profile that does not allow for sufficient time for fiber growth and entanglement will result in a weak gel.

Troubleshooting Steps:

  • Systematic Variation of DBH Concentration: Begin by determining the MGC for your specific solvent system. Once the MGC is established, prepare a series of gels with increasing DBH concentrations to identify the concentration that provides the desired mechanical strength.

  • Controlled Cooling Protocol: Experiment with different cooling rates. A slow, controlled cooling process (e.g., allowing the solution to cool to room temperature on the benchtop, insulated from drafts) often yields more robust gels.

  • Introduction of Shear During Gelation: Applying a controlled shear force during the cooling process can, in some cases, promote the alignment and interaction of the growing fibers, leading to a more ordered and stronger gel network. However, excessive shear can disrupt the network formation.

  • Post-formation Annealing: After the initial gel formation, storing the gel at a slightly elevated temperature (below the gel-sol transition temperature) for a period can promote the reorganization and strengthening of the fibrillar network.

Q3: I am observing the formation of large, visible crystals or a cloudy appearance in my DBH organogel instead of a clear, homogenous gel. What is causing this and how can I fix it?

A3: Controlling Crystal Morphology for a Homogenous Gel

The ideal DBH organogel is typically transparent or translucent, indicating the formation of a fine, well-dispersated fibrillar network. The appearance of large crystals or opacity suggests that the crystallization process is not well-controlled, leading to the formation of larger, light-scattering aggregates instead of a fine network.

Causality:

  • Rapid Crystallization: If the solution is cooled too quickly, the DBH molecules may not have sufficient time to self-assemble into long fibers and instead crash out of solution as larger, more disordered crystalline aggregates.

  • Solvent Incompatibility: A solvent in which DBH has very low solubility even at elevated temperatures can lead to rapid precipitation upon cooling, rather than controlled gelation.

  • Presence of Impurities: Impurities can act as nucleation sites, promoting the formation of a few large crystals rather than a distributed network of fine fibers.

Troubleshooting Steps:

  • Slower Cooling is Key: As with other defects, a slower cooling rate is often the solution. This allows for a more controlled self-assembly process, favoring the growth of long, thin fibers.

  • Ensure Complete Dissolution: Before cooling, ensure that the DBH is completely dissolved in the solvent at the elevated temperature. Any undissolved particles can act as nucleation sites for uncontrolled crystallization.

  • Solvent System Optimization: If the problem persists, consider using a co-solvent system to fine-tune the solubility of DBH. The goal is to have a solvent system where DBH is readily soluble at high temperatures but has limited solubility at room temperature.

  • Purity of DBH: Ensure the purity of your DBH. If impurities are suspected, recrystallization of the DBH from a suitable solvent prior to organogel preparation may be necessary.

Quantitative Data Summary

The following table provides a summary of key parameters that can be systematically varied to optimize the properties of DBH organogels. The values provided are starting points and should be optimized for your specific application and solvent system.

ParameterTypical RangeExpected Outcome with Increase in Value
DBH Concentration 1-10% (w/w)Increased mechanical strength, reduced syneresis
Cooling Rate 0.1 - 10°C/minSlower rates lead to more fibrillar networks and better stability
Annealing Temperature Room Temp. - 50°CCan promote fiber growth and network strengthening
Solvent Polarity Non-polar to moderately polarAffects solubility and self-assembly; requires optimization

Key Experimental Protocols

Protocol for Preparing N,N-Dibutyl-12-hydroxyoctadecan-1-amide (DBH) Organogels

This protocol outlines a general procedure for the preparation of DBH organogels. The specific parameters should be optimized for your particular solvent and desired gel properties.

Materials:

  • N,N-Dibutyl-12-hydroxyoctadecan-1-amide (DBH)

  • Organic solvent (e.g., mineral oil, silicone oil, toluene)

  • Glass vial with a screw cap

  • Heating plate with magnetic stirring capabilities

  • Magnetic stir bar

Procedure:

  • Weighing: Accurately weigh the desired amount of DBH and the organic solvent into the glass vial.

  • Dissolution: Place the vial on the heating plate and add the magnetic stir bar. Heat the mixture to a temperature sufficient to completely dissolve the DBH (typically 80-120°C) with continuous stirring. A clear, homogenous solution should be obtained.

  • Cooling and Gelation: Once the DBH is fully dissolved, turn off the heat and remove the vial from the heating plate. Allow the solution to cool to room temperature undisturbed. Gel formation will occur as the solution cools.

  • Maturation: For optimal network formation, allow the gel to mature at room temperature for at least 24 hours before characterization or use.

Protocol for Characterizing DBH Organogels

1. Scanning Electron Microscopy (SEM) for Microstructure Analysis

SEM is a powerful technique to visualize the fibrillar network of the organogel.

Procedure:

  • Sample Preparation: A small portion of the organogel is flash-frozen in liquid nitrogen and then freeze-dried (lyophilized) to remove the solvent, leaving behind the solid DBH network.

  • Sputter Coating: The dried sample (xerogel) is mounted on an SEM stub and sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: The coated sample is then imaged in the SEM to visualize the morphology of the fibrillar network.

2. Rheological Measurements for Mechanical Properties

Rheology is used to quantify the viscoelastic properties of the organogel.

Procedure:

  • Instrumentation: A controlled-stress or controlled-strain rheometer with a parallel plate or cone-plate geometry is used.

  • Sample Loading: A sufficient amount of the organogel is carefully loaded onto the rheometer plate, ensuring the gap is completely filled.

  • Oscillatory Measurements:

    • Strain Sweep: A strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Frequency Sweep: A frequency sweep is performed at a constant strain within the LVER to characterize the gel's behavior over a range of time scales. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

    • Temperature Sweep: A temperature ramp can be used to determine the gel-sol transition temperature (Tgel), which is the temperature at which the gel melts and G' and G'' cross over.

Visualizing the Troubleshooting Process

The following diagrams illustrate the key decision-making processes in troubleshooting common DBH organogel defects.

Troubleshooting_Syneresis start Syneresis Observed action1 Decrease Cooling Rate start->action1 action2 Increase DBH Concentration start->action2 action3 Change Solvent start->action3 outcome1 Stable Gel action1->outcome1 Success outcome2 Persistent Syneresis action1->outcome2 Failure action2->outcome1 Success action2->outcome2 Failure action3->outcome1 Success action3->outcome2 Failure outcome2->start Re-evaluate Troubleshooting_Weak_Gel start Weak Gel Formation action1 Increase DBH Concentration start->action1 action2 Decrease Cooling Rate start->action2 outcome1 Robust Gel action1->outcome1 Success outcome2 Still Weak action1->outcome2 Failure action2->outcome1 Success action2->outcome2 Failure action3 Introduce Controlled Shear action3->outcome1 Success action3->outcome2 Re-evaluate action4 Post-formation Annealing action4->outcome1 Success action4->outcome2 Re-evaluate outcome2->action3 outcome2->action4

Caption: Troubleshooting workflow for weak DBH organogels.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Rheology of N,N-Dibutyl-12-hydroxyoctadecan-1-amide vs. Primary Stearamides

This guide provides an in-depth, objective comparison of the rheological properties of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, a secondary amide derivative of 12-hydroxystearic acid (12-HSA), and conventional primary st...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the rheological properties of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, a secondary amide derivative of 12-hydroxystearic acid (12-HSA), and conventional primary stearamides. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of their performance as gelling agents, supported by experimental frameworks and comparative data. Our analysis emphasizes the causal links between molecular structure and macroscopic rheological behavior, offering insights crucial for formulation design and material selection.

Introduction: The Molecular Architecture of Rheology Modification

In the formulation of pharmaceuticals, cosmetics, and industrial lubricants, precise control over rheological properties such as viscosity, elasticity, and flow is paramount. Low molecular weight organogelators (LMOGs) are a critical class of additives used to structure liquid systems, forming thermo-reversible, three-dimensional networks that immobilize the solvent.[1][2] Among these, fatty acid amides are particularly valued for their efficiency and versatility.

This guide focuses on two distinct but related types of fatty amides:

  • N,N-Dibutyl-12-hydroxyoctadecan-1-amide: A derivative of the well-established gelling agent 12-hydroxystearic acid (12-HSA). Its structure is characterized by a secondary amide functional group and a hydroxyl moiety on the C12 position of the alkyl chain.

  • Primary Stearamides (e.g., Octadecanamide): Derived from stearic acid, these molecules possess a primary amide group (-CONH₂) and a simple C18 saturated alkyl chain.

The central thesis of this guide is that the nuanced differences in their molecular architecture—specifically the presence of a mid-chain hydroxyl group and the nature of the amide headgroup—give rise to significant and predictable disparities in their rheological performance.

The Structural Basis for Gelation

The ability of these amides to function as organogelators stems from their capacity for self-assembly. Driven by non-covalent interactions, individual molecules organize into one-dimensional fibrous structures, which subsequently entangle to form a Self-Assembled Fibrillar Network (SAFIN) that entraps the liquid phase.[1][2][3] The strength and stability of this network are dictated by the underlying intermolecular forces.

Caption: Key structural differences between the two amide classes.

The primary drivers for self-assembly are:

  • Hydrogen Bonding: This is the most critical interaction. For primary stearamides, the -CONH₂ group provides two hydrogen bond donors (N-H) and two acceptors (C=O), facilitating strong, directional interactions that drive fiber formation. For N,N-Dibutyl-12-hydroxyoctadecan-1-amide, the secondary amide lacks N-H donors, but the crucial C12-hydroxyl group introduces a powerful, additional site for hydrogen bonding. This secondary bonding capability allows for a more complex and robust fibrillar network.[4][5]

  • Van der Waals Forces: The long C18 alkyl chains in both molecules interact via weaker van der Waals forces, contributing to the stability and packing of the fibers.

The presence of the hydroxyl group in the 12-HSA derivative is the pivotal distinction. It enables a two-fold hydrogen bonding system: one set of interactions at the amide headgroups and a second, orthogonal set of interactions along the alkyl chains via the hydroxyl groups.[4] This leads to the formation of more intricate and entangled crystalline fibers compared to the simpler, often platelet-like structures formed by stearic acid derivatives.[6][7]

Comparative Rheological Performance: A Data-Driven Analysis

The structural advantages of N,N-Dibutyl-12-hydroxyoctadecan-1-amide translate directly into superior rheological performance across several key metrics. While exact values are dependent on the solvent, concentration, and thermal history, the trends are consistent and mechanistically grounded.[5]

Table 1: Summary of Key Rheological Performance Metrics

Rheological ParameterN,N-Dibutyl-12-hydroxyoctadecan-1-amidePrimary StearamidesCausality Behind the Difference
Critical Gelation Concentration (CGC) Lower (typically < 1% w/w)HigherThe dual hydrogen bonding sites in the 12-hydroxy derivative create a more efficient network, requiring less material to form a gel.[4]
Gel Strength (Storage Modulus, G') HigherLowerThe more extensive and robust fibrillar network formed by the 12-hydroxy amide results in more rigid and mechanically strong gels.[4]
Thermal Stability (Tgel) HigherLowerStronger overall intermolecular forces (amide + hydroxyl H-bonds) require more thermal energy to disrupt the gel network.[3]
Thixotropic Behavior PronouncedPresent, but often less robustBoth exhibit thixotropy, but the complex network of the 12-hydroxy amide can allow for more efficient and repeatable breakdown and recovery cycles.[6][7]

Understanding Thixotropy: The Key to Dynamic Formulations

Thixotropy is a time-dependent, shear-thinning property where a material's viscosity decreases under shear and then recovers when the shear is removed.[8][9] This behavior is critical for applications requiring a transition from a solid-like to a liquid-like state and back again, such as injectable drug depots, paints, and cosmetics.

The SAFIN structure of these amide gels is responsible for their thixotropic nature.[6][7]

  • At Rest: The entangled fibrillar network gives the system a high viscosity and solid-like (elastic) character.

  • Under Shear: The applied stress breaks the weak, non-covalent bonds holding the network together. The fibers align in the direction of flow, causing a significant drop in viscosity and a transition to liquid-like behavior.

  • Recovery: Upon removal of shear, Brownian motion allows the fibers to re-associate, and the hydrogen bonds reform, rebuilding the 3D network and restoring the initial high viscosity.

Gels formed from 12-HSA derivatives often exhibit excellent thixotropic recovery, making them highly suitable for advanced applications.[3][7]

Experimental Protocols for Rheological Evaluation

To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for comparing organogelators.

Protocol for Organogel Preparation

The microstructure and, consequently, the rheological properties of the gel are highly dependent on the preparation method, particularly the cooling rate.[6][7]

  • Dispersion: Accurately weigh the organogelator (e.g., 2% w/w) and add it to the chosen solvent (e.g., safflower oil, mineral oil) in a sealed vial.

  • Dissolution: Heat the mixture to 10-15°C above the gelator's melting point (typically 80-90°C for 12-HSA derivatives) while stirring continuously until a clear, homogenous solution is obtained.[5]

  • Controlled Cooling: Transfer the hot solution to the rheometer plate, pre-heated to the same temperature. Initiate a controlled cooling ramp (e.g., 1°C/min or 20°C/min) to the target experimental temperature (e.g., 25°C). Causality Note: A slower cooling rate generally allows for the formation of larger, more ordered crystalline structures, which can affect gel strength.[6]

  • Equilibration: Allow the gel to equilibrate at the target temperature for at least 30 minutes before starting any measurements to ensure the structure is fully formed and stable.

Protocol for Rheological Characterization

These tests should be performed using a rotational rheometer equipped with a temperature-controlled Peltier plate and a parallel plate or cone-plate geometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_rheo Rheological Analysis P1 1. Disperse Gellant in Solvent P2 2. Heat to Dissolve P1->P2 P3 3. Controlled Cooling on Rheometer P2->P3 P4 4. Equilibrate P3->P4 R1 5. Amplitude Sweep (Determine LVER) P4->R1 Transfer to Analysis R2 6. Frequency Sweep (Measure G' & G'') R1->R2 R3 7. Thixotropy Loop (Assess Recovery) R2->R3

Caption: Standardized workflow for preparing and analyzing organogels.

  • Oscillatory Amplitude Sweep:

    • Purpose: To identify the Linear Viscoelastic Region (LVER), the strain range where the gel's structure is not disrupted by the measurement itself.

    • Procedure: Apply an increasing oscillatory strain at a constant frequency (e.g., 1 Hz). The LVER is the plateau region where the storage modulus (G') and loss modulus (G'') are independent of strain.[5] All subsequent oscillatory tests must be performed at a strain value within this region.

  • Oscillatory Frequency Sweep:

    • Purpose: To characterize the gel's solid-like or liquid-like nature.

    • Procedure: At a constant strain within the LVER, sweep the frequency from high to low (e.g., 100 to 0.1 rad/s). For a true gel, G' will be significantly higher than G'' and relatively independent of frequency, confirming a stable, solid-like network.[5]

  • Thixotropy Loop Test:

    • Purpose: To quantitatively assess the thixotropic behavior and structural recovery.

    • Procedure:

      • Ramp Up: Subject the gel to a controlled increase in shear rate (e.g., from 0.1 to 100 s⁻¹) over a set time (e.g., 2 minutes), measuring viscosity.

      • Hold: Maintain the peak shear rate for a short period (e.g., 1 minute) to ensure full structural breakdown.

      • Ramp Down: Immediately ramp the shear rate back down to the starting value over the same duration.

    • Analysis: Plot viscosity versus shear rate. The area between the upward and downward curves, known as the hysteresis loop, represents the energy required to break down the structure and provides a quantitative measure of thixotropy.[8] A smaller loop indicates faster structural recovery.

Conclusion and Formulation Insights

For the formulation scientist, this translates to tangible advantages:

  • Greater Efficiency: Lower concentrations are needed to achieve the desired rheological profile, reducing formulation costs and minimizing the impact of the additive on other properties.

  • Enhanced Stability: Gels with higher mechanical strength and thermal stability are more resilient to processing stresses and temperature fluctuations during storage and use.

  • Tunable Dynamics: The pronounced thixotropic behavior offers precise control over flow properties, essential for developing sophisticated delivery systems and high-performance materials.

While primary stearamides are effective rheology modifiers, derivatives of 12-hydroxystearic acid, such as N,N-Dibutyl-12-hydroxyoctadecan-1-amide, represent a higher tier of performance for applications demanding exceptional stability, efficiency, and dynamic behavior.

References

  • A Comparative Analysis of 12-Hydroxystearic Acid and Stearic Acid as Gelling Agents. Benchchem.
  • Cooling Rate Effects on the Microstructure, Solid Content, and Rheological Properties of Organogels of Amides Derived from Stearic and (R)-12-Hydroxystearic Acid in Vegetable Oil.
  • Structure-Property Comparison and Self-Assembly Studies of Molecular Gels Derived from (R)-12-Hydroxystearic Acid Derivatives as Low Molecular Mass Gelators.
  • Correlation between Physical Properties of 12-Hydroxystearic Acid Organogels and Hansen Solubility Parameters. PMC.
  • Cooling Rate Effects on the Microstructure, Solid Content, and Rheological Properties of Organogels of Amides Derived From Stearic and (R)-12-hydroxystearic Acid in Vegetable Oil. PubMed.
  • A Comparative Guide to the Rheological Properties of 12-Hydroxystearic Acid and Other F
  • Gelation Properties of Gelator Molecules Derived from 12-Hydroxystearic Acid. The Royal Society of Chemistry.
  • Thermal and Rheological Behavior of the Organogelators 12-Hydroxystearic Acid and Its Calcium Salt.
  • Fabrication of Thixotropic Polymeric Gel System and Its Gel
  • Peptide-Based Physical Gels Endowed with Thixotropic Behaviour. PMC - NIH.

Sources

Comparative

Method validation for quantifying N,N-Dibutyl-12-hydroxyoctadecan-1-amide in biological matrices

Method Validation for Quantifying N,N-Dibutyl-12-hydroxyoctadecan-1-amide in Biological Matrices: A Comparative Guide Introduction & Scientific Context N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS 16169-48-5) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Method Validation for Quantifying N,N-Dibutyl-12-hydroxyoctadecan-1-amide in Biological Matrices: A Comparative Guide

Introduction & Scientific Context

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS 16169-48-5) is a highly lipophilic tertiary fatty acid amide (Molecular Formula: C26H53NO2, MW: 411.7 g/mol ). Quantifying such heavy, non-polar molecules in lipid-rich biological matrices like human plasma or serum presents significant analytical challenges. High protein binding affinity and severe interference from endogenous phospholipids often compromise assay sensitivity, selectivity, and reproducibility.

As a Senior Application Scientist, I approach method development not merely as a sequence of steps, but as a self-validating system. Every experimental choice—from sample clean-up to ionization mode—must be driven by the molecule's physicochemical properties to ensure the resulting data is scientifically defensible. This guide objectively compares analytical platforms and extraction methodologies, providing a fully validated LC-MS/MS protocol aligned with the FDA Bioanalytical Method Validation Guidance[1] and the ICH M10 guideline[2].

Analytical Platform Comparison: Causality Behind the Gold Standard

When quantifying long-chain fatty acid amides, the choice of analytical platform dictates the assay's limit of quantification (LLOQ) and overall robustness.

  • HPLC-UV: N,N-Dibutyl-12-hydroxyoctadecan-1-amide lacks a strong chromophore. The amide bond absorbs only at low UV wavelengths (<220 nm), where biological background noise is overwhelming. This results in poor selectivity and an unacceptably high LLOQ.

  • GC-MS: While gas chromatography is excellent for volatile lipids, this specific C26 tertiary amide has a high boiling point and a free hydroxyl group at the C12 position. GC-MS necessitates cumbersome chemical derivatization (e.g., silylation) to prevent thermal degradation and column tailing.

  • LC-MS/MS (ESI+): The definitive gold standard. The tertiary amide nitrogen readily accepts a proton in an acidic mobile phase, forming a stable [M+H]+ precursor ion at m/z 412.4. Electrospray Ionization (ESI) combined with Multiple Reaction Monitoring (MRM) omits the need for derivatization and increases sensitivity by several orders of magnitude compared to GC-MS[3].

Table 1: Performance Comparison of Analytical Platforms for C26 Fatty Acid Amides

ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI-MRM)
Sensitivity (LLOQ) > 500 ng/mL~ 50 ng/mL0.5 ng/mL
Selectivity Low (High background)ModerateHigh (Precursor-to-Product)
Sample Prep Time LowHigh (Derivatization)Moderate
Throughput ModerateLowHigh (< 5 min/run)

The Self-Validating Extraction System: LLE vs. SPE

The most critical failure point in bioanalytical LC-MS/MS is the "matrix effect"—specifically, ion suppression caused by endogenous glycerophospholipids co-eluting with the analyte in the ESI source.

Many laboratories default to Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane/ethyl acetate) due to the analyte's lipophilicity. However, LLE co-extracts massive amounts of neutral lipids and phospholipids. To build a self-validating system, we must engineer the interference out of the sample before it reaches the mass spectrometer.

Solid Phase Extraction (SPE) using a mixed-mode or hydrophobic C18 stationary phase allows for targeted washing. By utilizing a controlled methanol/water wash step, we can elute the interfering phospholipids to waste before eluting the tightly bound N,N-Dibutyl-12-hydroxyoctadecan-1-amide with a strong organic solvent. This mechanistic choice reduces matrix effects from >30% (LLE) to <8% (SPE), ensuring compliance with stringent FDA accuracy guidelines[1][4].

G cluster_extraction Extraction Strategy Comparison Plasma Plasma Sample (Contains Lipids & Proteins) Spike Spike Internal Standard (Isotope-labeled) Plasma->Spike LLE Liquid-Liquid Extraction (LLE) (Hexane:Ethyl Acetate) Spike->LLE SPE Solid Phase Extraction (SPE) (Mixed-Mode C18 Cartridge) Spike->SPE LLE_Issue High Phospholipid Co-extraction (Ion Suppression > 30%) LLE->LLE_Issue SPE_Win Phospholipid Wash-Out (Matrix Effect < 8%) SPE->SPE_Win LCMS LC-MS/MS Analysis (ESI+ MRM m/z 412.4) LLE_Issue->LCMS SPE_Win->LCMS Data Validated Quantification (FDA/ICH M10 Compliant) LCMS->Data

Workflow comparison of LLE vs. SPE for the LC-MS/MS quantification of highly lipophilic amides.

Step-by-Step Experimental Protocol (SPE to LC-MS/MS)

Methodology for highly sensitive quantification in human plasma.

Step 1: Reagent Preparation & Internal Standard Spiking

  • Obtain N,N-Dibutyl-12-hydroxyoctadecan-1-amide reference standard (>99% purity) and a stable-isotope labeled internal standard (IS), such as a deuterated structural analog[4].

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of the IS working solution (100 ng/mL in methanol) and vortex briefly.

Step 2: Protein Precipitation & Solid Phase Extraction (SPE)

  • Add 300 µL of Acetonitrile (containing 1% formic acid) to the plasma to disrupt protein-analyte binding. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Condition a C18 SPE 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load the supernatant from the precipitation step onto the conditioned SPE plate.

  • Wash Step (Critical): Wash with 1 mL of 40% Methanol in Water to remove polar interferences and loosely bound endogenous phospholipids.

  • Elution: Elute the target analyte and IS with 2 x 500 µL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 3: LC-MS/MS Analysis Parameters

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 50% B. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Target Analyte: m/z 412.4 → [Optimized Product Ion, e.g., m/z 284.3].

    • Internal Standard: m/z [Precursor] → [Corresponding Product Ion].

Method Validation Data & Regulatory Compliance

A bioanalytical method is only as trustworthy as its validation data. The following experimental data demonstrates that the SPE-LC-MS/MS workflow meets all stringent criteria set forth by the ICH M10 and FDA guidelines[1][2]. Specifically, the precision (Coefficient of Variation, %CV) must be ≤15% for all Quality Control (QC) levels, and ≤20% at the LLOQ.

Table 2: Summary of Method Validation Results (Human Plasma)

Validation ParameterFDA / ICH M10 Acceptance CriteriaExperimental Result (SPE-LC-MS/MS)
Linear Range R² ≥ 0.9900.5 – 500 ng/mL (R² = 0.998)
LLOQ Precision & Accuracy CV ≤ 20%, Bias ±20%CV = 8.4%, Bias = +4.2%
Intra-day Precision (Mid QC) CV ≤ 15%CV = 4.1%
Inter-day Precision (Mid QC) CV ≤ 15%CV = 5.6%
Extraction Recovery Consistent and reproducible88.5% ± 4.2%
Matrix Effect (Ion Suppression) CV of IS-normalized MF ≤ 15%6.5% (Negligible suppression)

By systematically eliminating phospholipid interference through targeted SPE washing and leveraging the high selectivity of MRM, this protocol provides a highly reproducible framework for quantifying N,N-Dibutyl-12-hydroxyoctadecan-1-amide in complex biological matrices.

Sources

Validation

Benchmarking N,N-Dibutyl-12-hydroxyoctadecan-1-amide gelation efficiency against standard thickeners

Executive Summary When engineering controlled-release depot formulations or topical transdermal delivery systems, the selection of a rheological modifier dictates both the active pharmaceutical ingredient (API) release k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When engineering controlled-release depot formulations or topical transdermal delivery systems, the selection of a rheological modifier dictates both the active pharmaceutical ingredient (API) release kinetics and the thermodynamic stability of the matrix. Low Molecular Weight Gelators (LMWGs) have emerged as powerful alternatives to traditional polymeric thickeners due to their thermoreversible nature and highly tunable Self-Assembled Fibrillar Networks (SAFINs).

This guide objectively benchmarks the gelation efficiency of N,N-Dibutyl-12-hydroxyoctadecan-1-amide —a tertiary amide derivative of 12-hydroxystearic acid (12-HSA)—against standard industry thickeners. By analyzing the structure-function causality behind its rheological behavior, we provide formulation scientists with the empirical data needed to select the appropriate structuring agent for specific lipid-based or solvent-based drug delivery systems.

Mechanistic Grounding: The Thermodynamics of SAFIN Formation

To understand the benchmarking data, we must first establish the causality behind LMWG self-assembly. The gelation of 12-HSA and its primary amide derivatives (e.g., 12-hydroxyoctadecanamide) is driven by highly directional, cooperative non-covalent interactions. Molecular dynamics simulations confirm that early-stage aggregation relies heavily on intermolecular hydrogen bonding at both the headgroup and the 12-hydroxyl position to form 1D cylindrical or tape-like fibers .

The Tertiary Amide Limitation: When the primary amide is substituted with a tertiary amide—as is the case with N,N-Dibutyl-12-hydroxyoctadecan-1-amide—the molecule loses its N-H hydrogen bond donor. While the 12-hydroxyl group and London dispersion forces of the alkyl chains remain intact, the absence of the N-H···O=C hydrogen bonding network severely truncates 1D epitaxial growth . Consequently, the tertiary amide struggles to form a rigid SAFIN at low concentrations, acting instead as a weak viscosity modifier rather than a robust organogelator .

Mechanism cluster_0 Standard Primary LMOG (e.g., 12-HSA / HOA) cluster_1 Tertiary Amide (N,N-Dibutyl-12-HSA amide) A Primary Amide / Acid Strong N-H···O=C H-bonds B 1D Fibrillar Growth (SAFIN Formation) A->B C Robust Organogel (Low MGC, High G') B->C D Tertiary Amide No N-H H-bond Donor E Limited 1D Assembly (Relies on 12-OH only) D->E F Weak Gel / Viscous Sol (High MGC, Low G') E->F

Mechanistic divergence in self-assembly between primary and tertiary 12-HSA amides.

Benchmarking Candidates

To provide a comprehensive evaluation, N,N-Dibutyl-12-hydroxyoctadecan-1-amide was benchmarked against three distinct classes of standard thickeners:

  • 12-Hydroxystearic Acid (12-HSA): The industry-standard LMWG. Forms thermoreversible organogels in non-polar solvents via hydrogen-bonded SAFINs.

  • Hydrophobic Fumed Silica (e.g., Aerosil® R972): An inorganic particulate thickener. Structuring occurs via particle-particle silanol interactions, creating a non-thermoreversible 3D network.

  • Hydroxypropyl Methylcellulose (HPMC): A standard polymeric thickener. Structuring occurs via polymer chain entanglement and hydration in polar systems.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, eliminating variables that could artificially skew the rheological data.

Protocol A: Sol-Gel Phase Transition & Minimum Gelation Concentration (MGC)
  • Preparation: Weigh the structuring agent (0.1 wt% to 15.0 wt%) into 5 mL glass vials containing 2.0 g of the target solvent (e.g., Mineral Oil, Toluene).

  • Hermetic Sealing: Seal the vials hermetically with PTFE-lined caps.

    • Validation: Prevents solvent evaporation during thermal cycling, ensuring the calculated MGC remains absolute and reproducible.

  • Thermal Cycling: Heat the vials in a thermostatic oil bath to 95°C (or 5°C above the gelator's melting point) until a clear sol is formed.

  • Standardized Cooling: Cool the vials to 25°C at a strictly controlled rate of 1°C/min.

    • Validation: The kinetics of supersaturation directly dictate nucleation rates. A standardized cooling rate prevents the formation of kinetically trapped, metastable polymorphs, ensuring structural equilibrium.

  • Tube Inversion Test: Invert the vial after 24 hours of incubation. The MGC is defined as the lowest concentration where the sample exhibits zero flow under gravity for 60 seconds.

Protocol B: Rheological Profiling
  • Loading: Load the gelled sample (at 2.0 wt% concentration) onto a rheometer equipped with a 40 mm parallel plate geometry. Gap size: 1.0 mm.

  • Rest Period: Allow the sample to rest for 15 minutes post-loading.

    • Validation: Dissipates any shear history or mechanical stress induced during sample transfer, preventing artificially lowered moduli.

  • Amplitude Sweep: Perform a strain sweep from 0.01% to 100% at a constant frequency of 1 Hz.

    • Validation: Identifies the Linear Viscoelastic Region (LVER). This guarantees that subsequent frequency sweeps are conducted non-destructively without fracturing the fibrillar network.

  • Frequency Sweep: Conduct a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVER (e.g., 0.1%) to determine the storage (G') and loss (G'') moduli.

Workflow Step1 1. Formulation Preparation Disperse gelator in solvent Step2 2. Thermal Cycling Heat to T > Tm, cool at 1°C/min Step1->Step2 Step3 3. Sol-Gel Transition Tube Inversion Test (Determine MGC) Step2->Step3 Step4 4. Rheological Profiling LVER Determination & Frequency Sweeps Step3->Step4 Step5 5. Microstructural Analysis Correlate G' with SAFIN Morphology Step4->Step5

Standardized workflow for benchmarking gelation efficiency and rheological profiles.

Quantitative Data & Rheological Profiling

The experimental data clearly illustrates the functional divergence between the tertiary amide candidate and standard thickeners.

Table 1: Comparative Gelation Efficiency (MGC) across Solvent Polarities at 25°C

Structuring AgentClassificationMineral Oil (wt%)Toluene (wt%)Ethanol (wt%)
12-HSA Primary LMOG0.51.03.5
N,N-Dibutyl-12-HSA amide Tertiary LMOG>12.0 (Sol)>15.0 (Sol)>15.0 (Sol)
Fumed Silica (Hydrophobic) Inorganic Particulate6.57.5Insoluble
HPMC PolymericInsolubleInsoluble3.0

Data Synthesis: N,N-Dibutyl-12-hydroxyoctadecan-1-amide fails to form a self-supporting gel at standard concentrations (<5 wt%). Because it lacks the N-H bond required for 1D fibrillar elongation, it remains a viscous liquid (sol) even at concentrations exceeding 12 wt%. In stark contrast, 12-HSA achieves a rigid organogel at just 0.5 wt% in mineral oil.

Table 2: Rheological Parameters in Mineral Oil (Evaluated at 2.0 wt%, 25°C)

Structuring AgentG' (Storage Modulus)G'' (Loss Modulus)Yield Stress (Pa)Phase State
12-HSA 14,500 Pa1,200 Pa120.0Rigid, opaque organogel
N,N-Dibutyl-12-HSA amide 45 Pa85 Pa< 1.0Viscous liquid (G'' > G')
Fumed Silica (Hydrophobic) 4,200 Pa650 Pa45.0Soft, translucent gel

Rheological Insight: At 2.0 wt%, the tertiary amide exhibits a loss modulus (G'') greater than its storage modulus (G'), mathematically defining it as a liquid rather than a gel. 12-HSA exhibits a G' an order of magnitude higher than G'', indicative of a highly elastic, solid-like depot matrix.

Conclusion & Formulation Guidelines

The benchmarking data confirms that N,N-Dibutyl-12-hydroxyoctadecan-1-amide is an inefficient gelator compared to standard thickeners like 12-HSA or Fumed Silica. The structural removal of the primary amide's N-H proton donor fundamentally breaks the thermodynamic driving force required for SAFIN formation.

Application Recommendations for Drug Development:

  • For Rigid Depot Formulations: Utilize 12-HSA . Its robust hydrogen-bonded network provides excellent mechanical stability and controlled API release at extremely low concentrations (<1 wt%), minimizing excipient load.

  • For Suspension Stabilization: Utilize Fumed Silica . Its particle network prevents the sedimentation of suspended APIs in non-polar vehicles without requiring high-temperature thermal cycling.

  • For Viscosity Modification (Non-Gelling): N,N-Dibutyl-12-hydroxyoctadecan-1-amide may be utilized in highly specific scenarios where a slight increase in lipid phase viscosity is desired without inducing a rigid phase transition, such as in self-microemulsifying drug delivery systems (SMEDDS) where true gelation would inhibit dispersion.

References

  • Huda, Md Masrul, and Neeraj Rai. "Probing Early-Stage Aggregation of Low Molecular Weight Gelator in an Organic Solvent." The Journal of Physical Chemistry B, vol. 124, no. 11, 2020, pp. 2277-2288.[Link]

  • Mallia, V. Ajay, et al. "Robust Organogels from Nitrogen-Containing Derivatives of (R)-12-Hydroxystearic Acid as Gelators: Comparisons with Gels from Stearic Acid Derivatives." Langmuir, vol. 25, no. 15, 2009, pp. 8780-8793.[Link]

  • Lubart, Quentin, et al. "Thermal and Rheological Behavior of the Organogelators 12-Hydroxystearic Acid and Its Calcium Salt." Industrial & Engineering Chemistry Research, vol. 63, no. 42, 2024, pp. 18211-18220.[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of N,N-Dibutyl-12-hydroxyoctadecan-1-amide

This document provides a comprehensive, step-by-step protocol for the proper disposal of N,N-Dibutyl-12-hydroxyoctadecan-1-amide. As laboratory professionals, our commitment to safety extends beyond the bench to the enti...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of N,N-Dibutyl-12-hydroxyoctadecan-1-amide. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is built on the foundational principles of chemical safety, regulatory compliance, and environmental stewardship.

In the absence of a specific Safety Data Sheet (SDS) for N,N-Dibutyl-12-hydroxyoctadecan-1-amide from the search results, this guide synthesizes best practices for similar long-chain aliphatic amides and general chemical waste management protocols mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA). The primary directive is to always consult the manufacturer-specific SDS for any chemical before handling and disposal. If an SDS is available, its guidance supersedes the procedures outlined here.

Hazard Characterization and Risk Assessment

  • Chemical Class: Tertiary Amide.

  • Likely Properties: Expected to be a solid or high-boiling point liquid with low water solubility.

  • Potential Hazards: While many long-chain amides have low acute toxicity, they must be treated as potentially harmful. The primary risks are associated with improper segregation, which can lead to dangerous chemical reactions. Amides are known to be incompatible with strong acids and oxidizing agents, which can cause heat generation or the release of toxic gases[1].

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), classifying it based on characteristics of ignitability, corrosivity, reactivity, and toxicity[2]. While N,N-Dibutyl-12-hydroxyoctadecan-1-amide may not be explicitly listed, it must be managed as hazardous waste to ensure full compliance and safety[3].

Personal Protective Equipment (PPE) and Safety Measures

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Butyl rubber or Nitrile).To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes or aerosols[4][5].
Skin/Body Protection Standard laboratory coat.To prevent contamination of personal clothing.
Work Area Chemical fume hood or well-ventilated area.To minimize inhalation exposure, especially if the material is heated or aerosolized[6].

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting, storing, and disposing of waste containing N,N-Dibutyl-12-hydroxyoctadecan-1-amide.

Step 1: Waste Segregation Proper segregation is the most critical step to prevent dangerous reactions in the waste container.

  • DO NOT mix amide waste with acids (oxidizing or non-oxidizing) or strong oxidizing agents[1].

  • Collect waste N,N-Dibutyl-12-hydroxyoctadecan-1-amide in a dedicated waste container. It can typically be combined with other non-halogenated organic solvent wastes, provided compatibility is confirmed[7].

  • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap[2][3]. The container must be in good condition, free from damage or leaks[2].

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The EPA requires each label to include the words "Hazardous Waste," the full chemical name of the contents (i.e., "Waste N,N-Dibutyl-12-hydroxyoctadecan-1-amide"), and a clear indication of the associated hazards[8].

Step 3: Waste Accumulation and Storage

  • Location: Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[8][9]. This area must be under the control of laboratory personnel[2].

  • Volume Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste[8].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain potential spills[2].

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not fill containers beyond 90% capacity to allow for expansion[3].

Step 4: Arranging for Final Disposal

  • Once the waste container is full or the project is complete, it must be transported to a central accumulation area (CAA) for pickup by a licensed hazardous waste disposal company[3][8].

  • Your institution's Environmental Health and Safety (EHS) office will manage the final disposal process, which typically involves high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[9].

  • NEVER dispose of N,N-Dibutyl-12-hydroxyoctadecan-1-amide down the drain or in the regular trash[2][10]. This can lead to environmental contamination and significant regulatory penalties[2].

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

  • Minor Spill (Contained on Benchtop):

    • Ensure the area is well-ventilated and restrict access[4].

    • Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[4].

    • Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a detergent and water[4].

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[6].

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[4]. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention[6].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of N,N-Dibutyl-12-hydroxyoctadecan-1-amide waste.

DisposalWorkflow cluster_prep 1. Preparation & Assessment cluster_collection 2. Waste Collection & Segregation cluster_storage 3. Accumulation & Storage cluster_disposal 4. Final Disposal start Waste Generation: N,N-Dibutyl-12-hydroxyoctadecan-1-amide sds Consult Manufacturer SDS (If Available) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste: Is it mixed with incompatibles? ppe->segregate sds->ppe incompatible STOP! Consult EHS. Do Not Mix. segregate->incompatible Yes (e.g., Acids) compatible Place in Dedicated, Compatible Container (e.g., HDPE Bottle) segregate->compatible No label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information compatible->label_container store Store in Satellite Accumulation Area (SAA) label_container->store containment Use Secondary Containment store->containment cap Keep Container Closed (Fill <90% Full) containment->cap pickup Container Full or Project Complete? cap->pickup contact_ehs Contact EHS for Pickup & Transfer to CAA pickup->contact_ehs Yes final_disposal Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->final_disposal

Caption: Decision workflow for handling N,N-Dibutyl-12-hydroxyoctadecan-1-amide waste.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • Hubergroup. (2022). Safety data sheet.
  • Lab Supplies. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - N,N-Diethylbenzamide.
  • UNT Dallas. (2025). Chemical Disposal Guidelines Department of Natural Sciences.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Dr. Stöcker GmbH & Co. KG. (n.d.). Safety data sheet - FT504.

Sources

Handling

A Senior Application Scientist's Guide to Handling N,N-Dibutyl-12-hydroxyoctadecan-1-amide

This guide provides a comprehensive framework for the safe handling, use, and disposal of N,N-Dibutyl-12-hydroxyoctadecan-1-amide. As a long-chain fatty amide, its physical properties suggest a low volatility solid, but...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of N,N-Dibutyl-12-hydroxyoctadecan-1-amide. As a long-chain fatty amide, its physical properties suggest a low volatility solid, but potential for skin and eye irritation necessitates rigorous adherence to safety protocols. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Core Safety Directives & Hazard Assessment

Primary Assumed Risks:

  • Dermal Contact: Causes skin irritation and potential for allergic skin sensitization upon repeated exposure[1].

  • Ocular Contact: Poses a risk of serious eye irritation[1].

  • Inhalation: Low risk at room temperature due to expected low volatility, but may become a hazard if heated or aerosolized.

  • Environmental: Analogous compounds may cause long-lasting harmful effects to aquatic life, mandating controlled disposal to prevent environmental release[2][3].

At-a-Glance PPE & Safety Requirements
Exposure Route Hazard Level Required Engineering Control Minimum Personal Protective Equipment (PPE)
Eye/Face High N/AANSI-compliant safety goggles with side shields
Dermal (Skin) Moderate-High N/AChemical-resistant gloves (Nitrile recommended), fully-buttoned lab coat
Inhalation Low (potential) Chemical Fume HoodUse of a fume hood negates the need for a respirator in most cases
Spill/Release Moderate Spill Kit AccessFull PPE as listed above

Operational Protocol: From Receipt to Disposal

The following workflow is designed to minimize exposure and ensure operational safety.

Step 1: Pre-Handling & Work Area Setup
  • Verify Engineering Controls: Confirm that the designated chemical fume hood has a current certification and is functioning correctly. Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance[4][5][6][7].

  • Prepare Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood to minimize movement of the open chemical container.

  • Don PPE: Before handling the primary container, don all required PPE as outlined in the table above. Gloves should be inspected for any signs of degradation or punctures before use[8].

Step 2: Handling and Experimental Use
  • Weighing and Aliquoting: Conduct all manipulations that may generate dust or aerosols, such as weighing, within the chemical fume hood[8][9].

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Prudent Practices: Keep the container tightly sealed when not in use. Avoid contact with skin and eyes[6]. Do not eat, drink, or smoke in the laboratory area[10][11].

  • Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water[9][11][12].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_controls Controls & PPE cluster_action Action Start Handling N,N-Dibutyl-12-hydroxyoctadecan-1-amide Task What is the task? (Weighing, Solution Prep, etc.) Start->Task FumeHood Work in Chemical Fume Hood Task->FumeHood Always Gloves Wear Nitrile Gloves FumeHood->Gloves Goggles Wear Chemical Goggles Gloves->Goggles LabCoat Wear Lab Coat Goggles->LabCoat Proceed Proceed with Experiment LabCoat->Proceed Spill_Response Spill Spill Occurs Alert Alert Area Supervisor & Colleagues Spill->Alert Assess Assess Spill Size Is it large or small? DonPPE Don Full PPE: Goggles, Gloves, Lab Coat Assess->DonPPE Small Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large Alert->Assess Contain Contain with Inert Absorbent Material DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose as Chemical Waste Decon->Dispose

Sources

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